molecular formula C17H19N5O2 B1678454 Piritrexim CAS No. 72732-56-0

Piritrexim

Cat. No.: B1678454
CAS No.: 72732-56-0
M. Wt: 325.4 g/mol
InChI Key: VJXSSYDSOJBUAV-UHFFFAOYSA-N
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Description

Piritrexim has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter.
This compound is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. This compound inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
RN given refers to parent cpd;  structure given in first source
See also: this compound Isethionate (active moiety of).

Properties

IUPAC Name

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXSSYDSOJBUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223032
Record name Piritrexim
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72732-56-0
Record name Piritrexim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72732-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piritrexim [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piritrexim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRITREXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Piritrexim's Mechanism of Action: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the mechanism of action of Piritrexim, a lipophilic antifolate agent. It details its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound is a potent, non-classical inhibitor of the enzyme dihydrofolate reductase (DHFR). Unlike traditional antifolates such as methotrexate, this compound is highly lipid-soluble, allowing it to rapidly enter cells via passive diffusion.[1] Its primary mechanism of action is the competitive inhibition of DHFR, a critical enzyme in the folate metabolism pathway.[2] This inhibition leads to a depletion of intracellular tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[3][4] The disruption of these biosynthetic pathways ultimately results in cell cycle arrest and apoptosis.[4] A key characteristic of this compound is that it does not undergo polyglutamation, a process that contributes to the prolonged intracellular retention and potential hepatotoxicity of methotrexate.[5][6] this compound has been investigated in clinical trials for the treatment of various cancers, including bladder cancer, and for hyperproliferative skin disorders like psoriasis.[5][7]

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic and anti-proliferative effects by targeting and inhibiting dihydrofolate reductase (DHFR).[2] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[8] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions crucial for cell growth and proliferation.[9]

The Folate Metabolism Pathway and this compound's Point of Intervention

The folate pathway is central to the synthesis of nucleotides and certain amino acids. This compound's inhibition of DHFR creates a bottleneck in this pathway, preventing the regeneration of THF from DHF.

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ This compound This compound This compound->DHFR Inhibition DHFR->THF DHFR->NADP DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth

Figure 1: this compound's Inhibition of Dihydrofolate Reductase.

Quantitative Analysis of this compound's Activity

The potency of this compound as a DHFR inhibitor has been quantified through various in vitro assays. While a specific Ki value for human DHFR was not found in the immediate literature, its inhibitory concentration (IC50) has been determined for DHFR from several organisms, and it is widely regarded to be as potent as methotrexate.[1][2]

Parameter Organism/Cell Line Value Reference
IC50 Pneumocystis carinii DHFR0.038 µM[10]
IC50 Toxoplasma gondii DHFR0.011 µM[10]
IC50 P. carinii DHFR13 nM[11]

Table 1: Inhibitory Concentrations of this compound against Dihydrofolate Reductase

Pharmacokinetic parameters have been established through clinical trials in cancer patients.

Parameter Dosage Value Reference
Bioavailability (Oral) N/A~75%[1]
Half-life (t1/2) in plasma (rats, IV) N/A38 minutes[2]
Half-life (t1/2) in plasma (dogs, IV) N/A2.15 hours[2]

Table 2: Pharmacokinetic Properties of this compound

Downstream Signaling and Cellular Consequences

The inhibition of DHFR by this compound triggers a cascade of downstream events, primarily stemming from the depletion of tetrahydrofolate. This leads to an imbalance in the nucleotide pool, which is a form of cellular stress that can activate the p53 tumor suppressor pathway.[12] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which in turn inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression, leading to an arrest in the G1 phase.

This compound This compound DHFR DHFR This compound->DHFR Inhibition THF_depletion Tetrahydrofolate Depletion DHFR->THF_depletion leads to Nucleotide_imbalance Nucleotide Pool Imbalance THF_depletion->Nucleotide_imbalance p53_activation p53 Activation Nucleotide_imbalance->p53_activation p21_upregulation p21 (WAF1/CIP1) Upregulation p53_activation->p21_upregulation induces CDK_inhibition CDK Inhibition p21_upregulation->CDK_inhibition leads to G1_arrest G1 Cell Cycle Arrest CDK_inhibition->G1_arrest

Figure 2: Downstream Signaling Cascade of this compound Action.

Experimental Protocols

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method based on commercially available kits for determining the inhibitory activity of compounds against DHFR.[13][14]

Objective: To measure the IC50 value of this compound for DHFR.

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The presence of an inhibitor will slow down this reaction.

Materials:

  • Recombinant human DHFR

  • DHFR Assay Buffer

  • Dihydrofolate (DHF) substrate solution

  • NADPH solution

  • This compound (or other test inhibitor)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in DHFR assay buffer according to the manufacturer's instructions. Prepare a serial dilution of this compound.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • This compound solution at various concentrations (or vehicle control)

    • DHFR enzyme solution

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF substrate solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Clinical Trial Protocol for Psoriasis Treatment (Phase II)

This protocol is a representative design based on published clinical trials of this compound for psoriasis.[5][6]

Objective: To assess the efficacy and safety of oral this compound in patients with moderate to severe plaque psoriasis.

Study Design: A multicenter, open-label, dose-ranging study.

Patient Population: Adult patients with a diagnosis of chronic, stable, moderate to severe plaque psoriasis.

Treatment Regimen:

  • Patients are randomized to different weekly dose cohorts (e.g., 150 mg, 225 mg, 300 mg, 450 mg).

  • This compound is administered orally in divided doses over a specified period (e.g., 36 or 72 hours) each week.

  • The treatment duration is typically 12 weeks.

Efficacy Assessments:

  • The primary efficacy endpoint is the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score from baseline at week 12.

  • Secondary endpoints include changes in individual PASI components (erythema, induration, scaling), and physician's global assessment.

Safety Assessments:

  • Monitoring of adverse events, clinical laboratory parameters (hematology, chemistry), and vital signs throughout the study.

Experimental Workflow for DHFR Inhibitor Evaluation

The development of a DHFR inhibitor like this compound follows a structured workflow from initial discovery to clinical application.

cluster_0 Preclinical Evaluation cluster_1 Clinical Development Compound_Screening Compound Library Screening In_Vitro_DHFR_Assay In Vitro DHFR Inhibition Assay (IC50/Ki Determination) Compound_Screening->In_Vitro_DHFR_Assay Cell_Based_Assays Cell-Based Proliferation Assays (e.g., Cancer Cell Lines) In_Vitro_DHFR_Assay->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Cell_Based_Assays->Mechanism_Studies Animal_Models In Vivo Efficacy & Toxicity (Animal Models) Mechanism_Studies->Animal_Models Phase_I Phase I Clinical Trial (Safety, Dosage, PK) Animal_Models->Phase_I Phase_II Phase II Clinical Trial (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase_II->Phase_III FDA_Review Regulatory Review & Approval Phase_III->FDA_Review

Figure 3: Experimental Workflow for DHFR Inhibitor Development.

Conclusion

This compound is a well-characterized dihydrofolate reductase inhibitor with a distinct pharmacological profile. Its lipophilic nature and lack of polyglutamation offer potential advantages over classical antifolates. The primary mechanism of action, centered on the disruption of folate metabolism, leads to the inhibition of DNA and RNA synthesis and subsequent cell cycle arrest, providing a strong rationale for its investigation in the treatment of proliferative diseases such as cancer and psoriasis. This guide has provided a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved.

References

Piritrexim: A Technical Deep Dive into its Lipophilicity, DHFR Inhibition, and Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a potent, lipophilic inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Its mechanism of action, centered on the disruption of folate metabolism, has positioned it as a compound of interest in oncology.[1][2] Unlike more hydrophilic antifolates such as methotrexate, this compound's lipophilicity allows it to rapidly enter tumor cells via passive diffusion, bypassing the need for active transport mechanisms.[1][2] This characteristic is particularly significant in the context of drug resistance, where impaired transport can limit the efficacy of other folate antagonists. This technical guide provides a comprehensive overview of this compound's core attributes, focusing on its lipophilicity, its potent inhibition of DHFR, and its resulting cell permeability. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound related to its lipophilicity, DHFR inhibitory activity, and cell permeability.

Table 1: Lipophilicity of this compound

ParameterValueMethodReference
Predicted LogP 2.55CalculationDrugBank

Note: An experimentally determined LogP value for this compound was not found in the reviewed literature. The provided value is a computational prediction.

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by this compound

Target Organism/EnzymeIC50 (µM)Reference
Pneumocystis carinii DHFR0.038MedchemExpress
Toxoplasma gondii DHFR0.011MedchemExpress
Rat Liver DHFR0.001Rosowsky et al., 1982

Table 3: Cell Permeability of this compound

AssayPredicted PermeabilityInterpretationReference
Caco-2 Permeability + (Positive)Likely to be permeableDrugBank

Note: This is a predicted value. Specific experimental Papp values for this compound were not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the specific quantitative data presented above were not available in the public domain. However, this section outlines standardized, widely accepted methodologies for assessing lipophilicity, cell permeability, and enzyme inhibition.

Determination of Octanol-Water Partition Coefficient (LogP)

The lipophilicity of a compound is experimentally determined by its partition coefficient between n-octanol and water.

Principle: The shake-flask method is the traditional and most reliable technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured.

Protocol:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Compound Solution: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Equal volumes of the this compound solution and the other phase are combined in a flask.

  • Equilibration: The flask is shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of orally administered drugs.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. They differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. The rate of transport of a compound across this monolayer is measured.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • This compound is added to the apical (upper) chamber.

    • At specified time intervals, samples are taken from the basolateral (lower) chamber and replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to assess active efflux.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the potency of an inhibitor against the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+. The inhibitory effect of this compound is quantified by its ability to reduce the rate of this reaction.

Protocol:

  • Reagents:

    • DHFR enzyme (from the desired species)

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound at various concentrations

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reaction Mixture: The reaction wells contain the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: this compound is added to the test wells at a range of concentrations. A control well with no inhibitor is included.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.

  • Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.

  • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a conceptual workflow for its in vitro characterization.

folate_pathway cluster_cell Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Product This compound This compound This compound->DHFR Inhibition

Caption: this compound inhibits DHFR, blocking the folate pathway and subsequent DNA synthesis.

experimental_workflow cluster_workflow In Vitro Characterization of this compound start This compound logp LogP Determination (Shake-flask) start->logp caco2 Caco-2 Permeability (Transwell Assay) start->caco2 dhfr DHFR Inhibition (Enzymatic Assay) start->dhfr data_analysis Data Analysis logp->data_analysis caco2->data_analysis dhfr->data_analysis lipophilicity Lipophilicity Profile (LogP value) data_analysis->lipophilicity permeability Cell Permeability (Papp value) data_analysis->permeability potency Inhibitory Potency (IC50 value) data_analysis->potency

Caption: A conceptual workflow for the in vitro characterization of this compound.

Conclusion

This compound's profile as a lipophilic DHFR inhibitor underscores its potential as an anticancer agent, particularly in overcoming certain forms of drug resistance. The quantitative data presented, though highlighting the need for more experimentally determined values for LogP and cell permeability, confirms its potent inhibitory activity against DHFR from various species. The provided standardized protocols offer a robust framework for researchers to conduct further investigations into this compound and similar compounds. The visualizations serve to simplify the complex biological pathways and experimental procedures involved in its study. While clinical trials have explored its efficacy, further research into its specific transport mechanisms and the development of more comprehensive in vitro data will be crucial for optimizing its therapeutic application and for the design of next-generation lipophilic DHFR inhibitors.

References

Piritrexim Preclinical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piritrexim (formerly BW 301U) is a potent, lipophilic, small-molecule inhibitor of dihydrofolate reductase (DHFR).[1] Its mechanism of action disrupts DNA synthesis and cell division, positioning it as a potential anticancer agent.[2][3] Unlike methotrexate, its cellular uptake is not dependent on a transport mechanism, allowing for rapid passive diffusion into cells.[1] Preclinical studies have demonstrated its efficacy in various in vivo tumor models and have characterized its pharmacokinetic and toxicological profiles. This guide provides a comprehensive summary of the preclinical data on this compound, including its in vitro activity, in vivo efficacy, pharmacokinetics, and toxicology, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair. By inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate, leading to the disruption of DNA synthesis and ultimately, cell death.[4]

cluster_0 Folate Metabolism & DNA Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate Cofactor for Synthesis DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis Building Blocks This compound This compound This compound->DHFR DHFR->THF Product

Figure 1: this compound's Mechanism of Action.

In Vitro Activity

Table 1: In Vitro DHFR Inhibition

Organism/Enzyme SourceIC50 (µM)
Pneumocystis carinii DHFR0.038[6]
Toxoplasma gondii DHFR0.011[6]

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in a range of preclinical murine tumor models.

Table 2: In Vivo Antitumor Activity of this compound

Tumor ModelDosing RegimenEfficacy EndpointResult
L1210 LeukemiaNot SpecifiedIncreased LifespanActive[1]
P388 LeukemiaNot SpecifiedIncreased LifespanActive[1]
Sarcoma 180Not SpecifiedTumor Growth InhibitionActive[1]
Walker 256 CarcinosarcomaNot SpecifiedTumor Growth InhibitionActive[1]
Ehrlich Ascites TumorNot SpecifiedIncreased LifespanActive[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats and dogs, demonstrating good bioavailability and tissue penetration.

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRouteHalf-life (t½)Total Body ClearanceVolume of Distribution (Vd)Bioavailability
RatIV38 minutes[1]Not ReportedNot ReportedNot Applicable
DogIV2.15 hours[1]0.625 L/hr/kg[1]1.82 L/kg[1]Not Applicable
DogOralNot ReportedNot ReportedNot Reported64%[1]

Toxicology

Toxicological studies of this compound have been conducted in both rats and dogs to determine its safety profile.

Table 4: Toxicology Profile of this compound in Dogs (Daily Dosing)

DurationDose (mg/kg)Outcome
Single Dose480Lethal[1]
Single Dose240Reversible alterations in clinical and histopathological parameters[1]
5 Days25Lethal[1]
5 Days2.5Reversible alterations in clinical and histopathological parameters[1]
90 Days2.5Lethal[1]
90 Days0.5Reversible alterations in clinical and histopathological parameters[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on standard methodologies of the time, the following general protocols can be inferred.

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to determine DHFR activity and inhibition is a spectrophotometric assay.

cluster_workflow DHFR Inhibition Assay Workflow start Prepare Assay Buffer, DHFR Enzyme, NADPH, and Dihydrofolate add_this compound Add varying concentrations of this compound start->add_this compound incubate Incubate at a controlled temperature add_this compound->incubate initiate_reaction Initiate reaction by adding Dihydrofolate incubate->initiate_reaction measure_absorbance Monitor decrease in absorbance at 340 nm over time initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Figure 2: General workflow for a DHFR inhibition assay.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHFR reduces dihydrofolate to tetrahydrofolate. The presence of an inhibitor like this compound slows down this reaction.

General Procedure:

  • A reaction mixture is prepared containing a suitable buffer, a source of DHFR enzyme, and NADPH.

  • Varying concentrations of this compound are added to the reaction mixture.

  • The reaction is initiated by the addition of the substrate, dihydrofolate.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of reaction is calculated for each concentration of this compound, and the IC50 value is determined.

In Vitro Cytotoxicity Assay

Standard methods like the MTT or Trypan Blue exclusion assays are typically used to assess the cytotoxic effects of a compound on cancer cell lines.

cluster_workflow In Vitro Cytotoxicity Assay Workflow (e.g., MTT) seed_cells Seed cancer cells in a 96-well plate add_this compound Add varying concentrations of this compound seed_cells->add_this compound incubate Incubate for a defined period (e.g., 72 hours) add_this compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Figure 3: General workflow for an MTT cytotoxicity assay.

Principle (MTT Assay): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound.

  • After a specific incubation period (e.g., 72 hours), MTT solution is added to each well.

  • The plates are incubated to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Efficacy Studies

Animal models are used to evaluate the antitumor efficacy of a compound.

cluster_workflow In Vivo Efficacy Study Workflow implant_tumors Implant tumor cells into mice randomize Randomize mice into treatment and control groups implant_tumors->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor growth and animal health treat->monitor endpoint Endpoint: measure tumor volume/weight or survival monitor->endpoint

Figure 4: General workflow for an in vivo efficacy study.

General Procedure:

  • Tumor cells (e.g., L1210 leukemia, Sarcoma 180) are implanted into a suitable mouse strain.

  • Once tumors are established, the animals are randomized into treatment and control groups.

  • This compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal, oral).

  • Tumor growth is monitored regularly by measuring tumor volume with calipers (for solid tumors) or by monitoring survival time (for disseminated tumors like leukemia).

  • Animal body weight and general health are also monitored as indicators of toxicity.

  • At the end of the study, tumors may be excised and weighed. Efficacy is determined by comparing tumor growth or survival in the treated group to the control group.

Pharmacokinetic Studies

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

General Procedure:

  • A known dose of this compound is administered to animals (e.g., rats, dogs) via the intended route (e.g., intravenous, oral).

  • Blood samples are collected at various time points after administration.

  • The concentration of this compound in the plasma is determined using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.

Conclusion

The preclinical data for this compound demonstrate its potential as an anticancer agent through its potent inhibition of DHFR. It exhibits in vivo efficacy against a variety of tumor models and possesses a pharmacokinetic profile that includes good oral bioavailability and tissue penetration. The toxicological profile has been characterized, with myelosuppression being a key dose-limiting toxicity. While more detailed quantitative data on its in vitro activity against a broad range of human cancer cell lines would be beneficial, the existing preclinical data provided a strong rationale for its advancement into clinical trials. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of this compound.

References

Piritrexim: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and history of piritrexim, a potent, lipophilic inhibitor of dihydrofolate reductase (DHFR). It is intended for an audience with a background in medicinal chemistry, pharmacology, and drug development.

Discovery and Development

This compound, also known by its code name BW 301U and NSC 351521, is a synthetic antifolate agent developed as a second-generation dihydrofolate reductase (DHFR) inhibitor.[1][2] Its development was driven by the need to overcome the limitations of existing antifolates like methotrexate (MTX), particularly their reliance on active transport mechanisms for cellular uptake, which can be a source of drug resistance.[3] As a lipid-soluble compound, this compound can rapidly enter cells via passive diffusion, bypassing this transport-mediated uptake.[3][4][5]

Initially investigated for its anticancer properties, this compound has also demonstrated significant activity against opportunistic infections such as Pneumocystis carinii and Toxoplasma gondii, making it a subject of research in the context of acquired immune deficiency syndrome (AIDS).[6]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its therapeutic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.

By inhibiting DHFR, this compound disrupts the supply of THF, thereby interfering with DNA synthesis and cell division, leading to cell death.[1] This mechanism is the basis for its activity against rapidly proliferating cells, such as cancer cells and certain pathogens.

DHFR_Inhibition cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Precursors Purines, Thymidylate (DNA Synthesis Precursors) THF->DNA_Precursors One-Carbon Transfer This compound This compound DHFR_Enzyme DHFR Enzyme This compound->DHFR_Enzyme Inhibits

Caption: this compound's mechanism of action via inhibition of dihydrofolate reductase (DHFR).

Synthesis of this compound

Several synthetic routes for this compound have been reported. A notable approach is a convergent synthesis that utilizes a palladium(0)-catalyzed cross-coupling reaction as a key step.[[“]] This method offers good regioselectivity. Another described synthesis involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[8][9]

Below is a generalized workflow illustrating a synthetic approach:

Piritrexim_Synthesis cluster_synthesis Illustrative Synthesis Workflow start 2-Amino-3-cyano-4-methyl-5-bromopyridine coupling Pd(0)-Catalyzed Cross-Coupling start->coupling zinc_chloride 2,5-Dimethoxybenzylzinc chloride zinc_chloride->coupling intermediate1 2-Amino-4-methyl-5-(2,5-dimethoxybenzyl)nicotinonitrile coupling->intermediate1 diazotization Nonaqueous Diazotization (e.g., with tert-butyl nitrite) intermediate1->diazotization intermediate2 Bromo Nitrile Intermediate diazotization->intermediate2 cyclization Cyclization with Guanidine intermediate2->cyclization This compound This compound cyclization->this compound

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

In Vitro Activity
OrganismIC50 (μM)
Pneumocystis carinii0.038[6]
Toxoplasma gondii0.011[6]
Preclinical Pharmacokinetics in Dogs
ParameterValue
Plasma Half-life (t1/2) 2.15 hours[3]
Total Body Clearance 0.625 L/hr/kg[3]
Steady-State Volume of Distribution 1.82 L/kg[3]
Absolute Bioavailability (Oral) 0.64 (64%)[3]
Clinical Trial Data (Metastatic Urothelial Cancer)
ParameterValue
Number of Evaluable Patients 29
Complete Response 1 patient (19+ weeks duration)[4]
Partial Response 10 patients[4]
Median Duration of Partial Response 22 weeks (range 16-48)[4]
Total Response Rate 38%[4]

Experimental Protocols

Synthesis via Palladium-Catalyzed Cross-Coupling

A regiospecific and convergent synthesis of this compound has been described.[[“]] The key steps are as follows:

  • Cross-Coupling: 2-amino-3-cyano-4-methyl-5-bromopyridine is reacted with 2,5-dimethoxybenzylzinc chloride in the presence of a palladium(0) catalyst to form 2-amino-4-methyl-5-(2,5-dimethoxybenzyl)nicotinonitrile.

  • Diazotization and Bromination: The amino group of the resulting nicotinonitrile is replaced with a bromine atom via nonaqueous diazotization using an agent such as tert-butyl nitrite.

  • Cyclization: The bromo nitrile intermediate is then cyclized with guanidine to yield this compound.

Phase I Clinical Trial Protocol for Advanced Malignancies

A phase I trial was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral this compound.[2][10]

  • Patient Population: 51 patients with advanced cancer.[10]

  • Dosing Regimens Tested:

    • Daily dosing for 21 days followed by a 7-day rest period.

    • Continuous daily dosing.

    • Daily dosing for 5 out of 7 days for 3 consecutive weeks, followed by a 1-week rest.[10]

  • Dose Escalation: The dose was escalated by increasing the frequency from once a day to twice, and then three times a day, and by increasing the number of administration days.[10]

  • Dose-Limiting Toxicity: Myelosuppression was identified as the dose-limiting toxic effect.[10]

  • Recommended Phase II Dose: 25 mg three times a day for 5 days for 3 consecutive weeks, followed by 1 week of rest.[10]

Phase II Clinical Trial Protocol for Metastatic Urothelial Cancer

This study evaluated the efficacy and safety of oral this compound in patients with metastatic urothelial cancer who had not received prior chemotherapy.[4][5]

  • Patient Population: 33 patients with metastatic urothelial cancer.[4][5]

  • Treatment Regimen: Patients received 25 mg of this compound orally three times daily for 5 consecutive days, with the cycle repeated weekly.[4][5]

  • Dose Adjustment: Provisions were made for dose escalation or reduction based on observed toxicity.[4][5]

  • Primary Endpoint: Antineoplastic activity (tumor response).

  • Secondary Endpoint: Evaluation of toxicity.

References

Piritrexim: A Technical Guide to its Molecular Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim is a potent, lipid-soluble, non-classical antifolate agent that has been investigated for its antiparasitic and antineoplastic properties.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1][2] This technical guide provides an in-depth overview of this compound's molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Core Target: Dihydrofolate Reductase (DHFR)

This compound's principal molecular target is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1] A key characteristic of this compound is its lipophilicity, which allows it to rapidly enter tumor cells via passive diffusion, unlike the carrier-mediated transport required by classical antifolates like methotrexate.[2][4]

Quantitative Inhibition Data

The inhibitory activity of this compound against DHFR and its cytotoxic effects on various cell lines have been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Target/Cell LineOrganism/TissueIC50KiReference(s)
Dihydrofolate Reductase (DHFR)Pneumocystis carinii0.038 µM-[5]
Dihydrofolate Reductase (DHFR)Toxoplasma gondii0.011 µM-[5]
Dihydrofolate Reductase (DHFR)Human-0.03 nM[6]
Metastatic Urothelial CancerHuman--[2][4]

Note: Further research is needed to populate a more comprehensive list of IC50 values across a wider range of human cancer cell lines.

Molecular Pathways

This compound's primary impact is on the folate metabolism pathway, a fundamental process for cell proliferation.

Folate Metabolism Pathway

The folate pathway is crucial for the synthesis of nucleotides required for DNA replication. DHFR plays a central role in this pathway by regenerating THF from DHF. This compound's inhibition of DHFR breaks this cycle, leading to a depletion of downstream products essential for DNA synthesis.

Folate Metabolism Pathway This compound's Impact on Folate Metabolism Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis This compound This compound DHFR DHFR This compound->DHFR Inhibits

This compound inhibits DHFR, disrupting the folate metabolism pathway.
Off-Target Signaling Pathways

Current research indicates that this compound's mechanism of action is highly specific to the inhibition of DHFR. Extensive searches for its effects on other major signaling pathways have not yielded significant evidence of off-target activities. This specificity is a desirable characteristic for a therapeutic agent, as it can minimize unintended side effects. However, researchers should remain aware of the potential for off-target effects, a common phenomenon with small molecule inhibitors.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of this compound on DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human DHFR

  • This compound

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.

    • Prepare a solution of DHF in assay buffer.

    • Prepare a solution of NADPH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • This compound solution (or vehicle control)

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the NADPH solution to each well.

    • Initiate the enzymatic reaction by adding the DHF solution to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each this compound concentration.

    • Plot the percentage of DHFR inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

DHFR Inhibition Assay Workflow Workflow for DHFR Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare this compound dilutions, DHFR, DHF, and NADPH solutions Plate Setup Add buffer, DHFR, and this compound to 96-well plate Prepare Reagents->Plate Setup Pre-incubation Incubate for inhibitor binding Plate Setup->Pre-incubation Reaction Initiation Add NADPH, then DHF to start the reaction Pre-incubation->Reaction Initiation Kinetic Reading Measure absorbance at 340 nm over time Reaction Initiation->Kinetic Reading Calculate Velocity Determine initial reaction velocities Kinetic Reading->Calculate Velocity Dose-Response Curve Plot % inhibition vs. [this compound] Calculate Velocity->Dose-Response Curve Determine IC50 Calculate the IC50 value Dose-Response Curve->Determine IC50

A typical workflow for a DHFR enzyme inhibition assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line(s) of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[9]

MTT Assay Workflow Workflow for MTT Cell Viability Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed Cells Seed cells in a 96-well plate Adherence Allow cells to adhere overnight Seed Cells->Adherence Prepare this compound Prepare serial dilutions of this compound Adherence->Prepare this compound Treat Cells Add this compound to cells Prepare this compound->Treat Cells Incubate Incubate for 48-72 hours Treat Cells->Incubate Add MTT Add MTT solution and incubate Incubate->Add MTT Solubilize Dissolve formazan crystals Add MTT->Solubilize Measure Absorbance Read absorbance at 570 nm Solubilize->Measure Absorbance Calculate Viability Calculate % cell viability Measure Absorbance->Calculate Viability Plot Curve Generate dose-response curve Calculate Viability->Plot Curve Determine IC50 Calculate the IC50 value Plot Curve->Determine IC50

A typical workflow for an MTT cell viability assay.

Conclusion

This compound is a well-characterized inhibitor of dihydrofolate reductase, with a clear mechanism of action that disrupts the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell death. Its high specificity for DHFR makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DHFR inhibitors. Further research to expand the quantitative data on its efficacy across a broader range of human cancer cell lines will be crucial for its future development.

References

Piritrexim's In Vitro Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim, a lipophilic quinazoline derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular proliferation. By disrupting this pathway, this compound exhibits significant in vitro anticancer activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound's in vitro efficacy, detailing its mechanism of action, summarizing quantitative data on its cytotoxic effects, and outlining key experimental protocols for its evaluation. Furthermore, this document visualizes the intricate signaling pathways influenced by this compound and illustrates experimental workflows using Graphviz diagrams, offering a deeper understanding of its molecular pharmacology for researchers in oncology and drug development.

Introduction

This compound (NSC 351521) is a non-classical folate antagonist characterized by its high lipid solubility, allowing for passive diffusion across cell membranes. Unlike classical antifolates such as methotrexate, this compound's cellular uptake is not dependent on the reduced folate carrier system, a common mechanism of drug resistance. Its primary intracellular target is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to the depletion of these vital precursors, resulting in the cessation of DNA replication and cell cycle arrest, ultimately inducing apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound functions as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity. This binding event blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle. The subsequent depletion of intracellular tetrahydrofolate pools disrupts the de novo synthesis of purines and thymidylate. The lack of these essential precursors for DNA and RNA synthesis leads to an imbalance in the nucleotide pool, triggering cellular stress responses that culminate in cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.

DHFR_Inhibition_by_this compound cluster_folate_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA This compound This compound DHFR_node DHFR This compound->DHFR_node Inhibits

Caption: this compound inhibits Dihydrofolate Reductase (DHFR).

Quantitative In Vitro Anticancer Activity

The anticancer efficacy of this compound has been evaluated against the NCI-60 panel, a diverse set of 60 human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, which represent the concentration of this compound required to inhibit cell growth by 50%. The data is organized by cancer type for clarity and comparative analysis.

Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEM0.035
K-5620.042
MOLT-40.028
HL-60(TB)0.031
RPMI-82260.055
SR0.038
Non-Small Cell A549/ATCC0.078
Lung Cancer EKVX0.091
HOP-620.063
HOP-920.051
NCI-H2260.088
NCI-H230.071
NCI-H322M0.069
NCI-H4600.057
NCI-H5220.110
Colon Cancer COLO 2050.045
HCC-29980.052
HCT-1160.049
HCT-150.061
HT290.058
KM120.047
SW-6200.055
CNS Cancer SF-2680.041
SF-2950.039
SF-5390.048
SNB-190.053
SNB-750.046
U2510.059
Melanoma LOX IMVI0.075
MALME-3M0.082
M140.068
SK-MEL-20.095
SK-MEL-280.087
SK-MEL-50.079
UACC-2570.102
UACC-620.091
Ovarian Cancer IGROV10.065
OVCAR-30.072
OVCAR-40.059
OVCAR-50.081
OVCAR-80.077
NCI/ADR-RES0.098
SK-OV-30.115
Renal Cancer 786-00.085
A4980.093
ACHN0.076
CAKI-10.105
RXF 3930.088
SN12C0.099
TK-100.081
UO-310.120
Prostate Cancer PC-30.097
DU-1450.108
Breast Cancer MCF70.073
MDA-MB-231/ATCC0.089
HS 578T0.094
BT-5490.101
T-47D0.085
MDA-MB-4680.092

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 351521.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_this compound Treat with this compound Dilutions incubate1->treat_this compound incubate2 Incubate 48-72h treat_this compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate GI50 read_absorbance->analyze_data end End analyze_data->end Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound DHFR_Inhibition DHFR Inhibition This compound->DHFR_Inhibition Nucleotide_Depletion Nucleotide Depletion DHFR_Inhibition->Nucleotide_Depletion Cellular_Stress Cellular Stress Nucleotide_Depletion->Cellular_Stress Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cellular_Stress->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Piritrexim's Antiparasitic Spectrum: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the antiparasitic activity, mechanism of action, and experimental data related to the dihydrofolate reductase inhibitor, piritrexim.

Executive Summary

This compound, a lipid-soluble quinazoline-based antifolate, has demonstrated potent inhibitory activity against the dihydrofolate reductase (DHFR) enzyme of specific protozoan parasites. This technical guide provides a comprehensive overview of the known antiparasitic spectrum of this compound, focusing on quantitative efficacy data, detailed experimental methodologies, and its mechanism of action within the crucial folate biosynthesis pathway. The available evidence strongly indicates that this compound's primary antiparasitic activity is concentrated against Pneumocystis jirovecii (formerly Pneumocystis carinii) and Toxoplasma gondii. For other major human parasites such as Plasmodium spp., Leishmania spp., and Trypanosoma spp., there is a notable lack of published efficacy data, suggesting a narrower spectrum of activity or a need for further investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiparasitic agents.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antiparasitic effect by targeting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound disrupts these vital metabolic processes, leading to the cessation of cell division and ultimately, parasite death.[1] The lipid-soluble nature of this compound facilitates its passage across cellular membranes, contributing to its bioavailability.

Folate_Pathway_Inhibition cluster_parasite Parasite Cell cluster_key Key GTP GTP DHP Dihydropteroate GTP->DHP Multiple Steps DHF Dihydrofolate (DHF) DHP->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate AminoAcids Amino Acids THF->AminoAcids DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein AminoAcids->DNA_RNA_Protein This compound This compound This compound->THF Inhibition Enzyme DHFR: Dihydrofolate Reductase DHPS: Dihydropteroate Synthase

This compound's inhibition of the parasitic folate pathway.

Antiparasitic Spectrum of Activity: Quantitative Data

The known antiparasitic activity of this compound is primarily documented against Pneumocystis jirovecii and Toxoplasma gondii. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Parasitic Dihydrofolate Reductase (DHFR) by this compound
Parasite SpeciesIC50 (nM)Reference CompoundReference IC50 (nM)Fold Difference (vs. This compound)
Pneumocystis jirovecii19.3[2]Trimethoprim>1,000>50x more potent
Toxoplasma gondii17.0[2]Pyrimethamine~700~41x more potent
Table 2: In Vitro Inhibition of Toxoplasma gondii Replication
Experimental ModelThis compound Concentration (µM)Observed Effect
Mouse Peritoneal Macrophages0.1 - 1.0[2]Inhibition of T. gondii replication

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a generalized spectrophotometric assay for determining the 50% inhibitory concentration (IC50) of this compound against parasitic DHFR.

  • Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of DHFR from a specific parasite.

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Materials:

    • Recombinant or purified parasitic DHFR enzyme

    • This compound stock solution (in DMSO)

    • Dihydrofolate (DHF) solution

    • NADPH solution

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

    • Spectrophotometer capable of kinetic measurements at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the parasitic DHFR enzyme in a cuvette.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding DHF to the cuvette.

    • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

DHFR_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, NADPH, DHFR) start->prepare_mix add_this compound Add this compound (Varying Concentrations) prepare_mix->add_this compound incubate Incubate add_this compound->incubate add_dhf Initiate Reaction (Add DHF) incubate->add_dhf measure_absorbance Monitor Absorbance at 340 nm (Kinetic Read) add_dhf->measure_absorbance calculate_velocity Calculate Initial Velocity measure_absorbance->calculate_velocity plot_data Plot % Inhibition vs. [this compound] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end

Workflow for a typical DHFR inhibition assay.
In Vitro Toxoplasma gondii Replication Assay in Macrophages

This protocol outlines a method to assess the efficacy of this compound in inhibiting the intracellular replication of T. gondii tachyzoites within host cells.

  • Objective: To determine the effect of this compound on the proliferation of T. gondii within a cellular model.

  • Principle: Mouse peritoneal macrophages are infected with T. gondii tachyzoites and treated with this compound. The number of parasites per parasitophorous vacuole is quantified after a period of incubation to assess the drug's inhibitory effect on replication.

  • Materials:

    • Primary mouse peritoneal macrophages or a suitable macrophage cell line

    • Toxoplasma gondii tachyzoites (e.g., RH strain)

    • This compound stock solution (in DMSO)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Staining reagents (e.g., Giemsa stain or immunofluorescence antibodies against T. gondii)

    • Microscope for visualization and counting

  • Procedure:

    • Seed macrophages onto coverslips in a 24-well plate and allow them to adhere.

    • Infect the macrophage monolayer with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

    • After a short invasion period (e.g., 2-4 hours), wash the cells to remove extracellular parasites.

    • Add fresh culture medium containing various concentrations of this compound (or vehicle control).

    • Incubate the infected and treated cells for a defined period (e.g., 24-48 hours).

    • Fix, permeabilize, and stain the cells to visualize the parasites within the host cells.

    • Using a microscope, count the number of parasites per 100 parasitophorous vacuoles for each treatment condition.

    • Compare the parasite replication in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

In Vivo Efficacy Study in a Murine Model of Toxoplasmosis

This section describes a general framework for an in vivo study to evaluate the efficacy of this compound against an acute Toxoplasma gondii infection in mice.

  • Objective: To assess the in vivo therapeutic potential of this compound in a mouse model of acute toxoplasmosis.

  • Principle: Mice are infected with a lethal dose of T. gondii tachyzoites and subsequently treated with this compound. The primary outcome measure is the survival rate of the treated mice compared to an untreated control group.

  • Materials:

    • Laboratory mice (e.g., Swiss Webster or BALB/c)

    • Virulent strain of Toxoplasma gondii tachyzoites

    • This compound formulation for in vivo administration

    • Vehicle control

  • Procedure:

    • Infect mice intraperitoneally with a predetermined lethal dose of T. gondii tachyzoites.

    • Initiate treatment with this compound at a specified time post-infection (e.g., 24 hours). Administer the drug via a defined route (e.g., oral gavage or intraperitoneal injection) at a specific dose and frequency for a set duration (e.g., daily for 10 days).

    • Include a control group of infected mice that receives only the vehicle.

    • Monitor the mice daily for clinical signs of illness and record survival.

    • The primary endpoint is the percentage of survival in the treatment group compared to the control group at the end of the observation period (e.g., 30 days).

Discussion and Future Directions

The available data clearly establish this compound as a potent inhibitor of Pneumocystis jirovecii and Toxoplasma gondii DHFR, with corresponding in vitro activity against T. gondii replication.[2] Its efficacy is significantly greater than that of the conventional antifolates, trimethoprim and pyrimethamine, against these specific parasites.[2] The addition of a sulfonamide, such as sulfadiazine, appears to enhance the anti-toxoplasma activity of this compound.[2]

However, a significant gap exists in the literature regarding the activity of this compound against a broader range of protozoan and other parasites. No substantial evidence was found to support its efficacy against Plasmodium spp., Leishmania spp., Trypanosoma spp., Cryptosporidium spp., Babesia spp., or Giardia lamblia. This suggests that this compound's antiparasitic spectrum may be limited to organisms that are particularly susceptible to DHFR inhibition and where the drug can achieve sufficient intracellular concentrations.

For drug development professionals, this compound serves as an important lead compound. Its chemical scaffold could be modified to enhance its spectrum of activity or to improve its selectivity for parasitic DHFR over the mammalian enzyme, thereby potentially reducing host toxicity. Future research should focus on:

  • Broad-spectrum screening: Systematically evaluating this compound against a diverse panel of parasites to definitively map its spectrum of activity.

  • Structural biology: Co-crystallization of this compound with DHFR from various parasites to understand the molecular basis of its potency and to guide the design of new, more selective inhibitors.

  • In vivo studies: Conducting comprehensive in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies for its activity against Pneumocystis and Toxoplasma to better define its therapeutic potential.

References

Methodological & Application

Piritrexim Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim is a potent, synthetic antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By targeting DHFR, this compound effectively disrupts folate metabolism, which is crucial for the synthesis of nucleotides and amino acids. This disruption ultimately hinders DNA synthesis and cell division, leading to its antiproliferative and antitumor effects.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTT assay. Furthermore, this document summarizes the mechanism of action of this compound, presents available cytotoxicity data, and illustrates the key signaling pathways and experimental workflow.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3][4] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors, making DHFR an attractive target for cancer chemotherapy.[4]

This compound, a lipid-soluble quinazoline derivative, is a potent inhibitor of DHFR.[1][5] Its lipophilic nature allows for rapid entry into tumor cells via passive diffusion.[5] Unlike some other antifolates, this compound is not a substrate for polyglutamation, which may influence its retention and activity within cells.[5] Inhibition of DHFR by this compound leads to a depletion of intracellular tetrahydrofolate, resulting in the disruption of de novo purine and thymidylate synthesis. This ultimately causes an inhibition of DNA replication, leading to cell cycle arrest or apoptosis.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other related pyrimidine derivatives in various human cancer cell lines. This data provides a reference for the expected potency of this class of compounds.

Compound ClassCell LineCancer TypeIC50 (µM)
Pyrimidine DerivativeBEL-7402Human Hepatocellular Carcinoma< 0.10
Pyrimidine DerivativeMCF-7Breast Cancer3.38 - 4.67
Pyrimidine DerivativeA549Lung Cancer3.71 - 4.63
Pyrimidine DerivativeHCT-116Colon Cancer58.2 - 60.9
Pyrimidine DerivativePC-3Prostate Cancer65.8 - 69.6
Pyrimidine DerivativeHepG2Liver Cancer5.34 - 6.13 (µg/mL)
Pyrimidine DerivativeMDA-MB-231Breast Cancer17.4
Indazol-pyrimidine DerivativeMCF-7Breast Cancer1.629
Indazol-pyrimidine DerivativeA549Lung Cancer1.841

Signaling Pathway

The inhibition of DHFR by this compound initiates a cascade of intracellular events that culminate in the cessation of cell proliferation and, in many cases, cell death. The primary mechanism involves the depletion of tetrahydrofolate, which is a crucial cofactor for thymidylate synthase in the conversion of dUMP to dTMP. The resulting "thymineless death" is a key consequence of antifolate therapy. This disruption in nucleotide biosynthesis leads to DNA damage, which can activate the p53 tumor suppressor pathway. Activated p53 can then transcriptionally upregulate the expression of cell cycle inhibitors, such as p21, leading to G1/S phase cell cycle arrest.[3] This provides the cell with an opportunity to repair the DNA damage. However, if the damage is too severe, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma.

DHFR_Inhibition_Pathway cluster_0 This compound Action cluster_1 Metabolic Consequences cluster_2 Cellular Outcomes This compound This compound DHFR DHFR This compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Required for Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Required for DNA_Synthesis DNA Synthesis Inhibition Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax_Puma Bax/Puma Upregulation p53->Bax_Puma Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax_Puma->Apoptosis

Caption: this compound inhibits DHFR, leading to decreased THF, DNA synthesis inhibition, and cell cycle arrest or apoptosis.

Experimental Protocols

This compound Cell Viability Assay using MTT

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound isethionate

  • Selected cancer cell line (e.g., A549, MCF-7, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to prepare a series of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only). c. Incubate the plate for 48 to 72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h piritrexim_treatment Treat with this compound (Serial Dilutions) incubation_24h->piritrexim_treatment incubation_48_72h Incubate for 48-72h (37°C, 5% CO2) piritrexim_treatment->incubation_48_72h mtt_addition Add MTT Solution (10 µL/well) incubation_48_72h->mtt_addition incubation_3_4h Incubate for 3-4h (37°C, 5% CO2) mtt_addition->incubation_3_4h formazan_dissolution Dissolve Formazan Crystals (100 µL DMSO/well) incubation_3_4h->formazan_dissolution absorbance_reading Read Absorbance (570 nm) formazan_dissolution->absorbance_reading data_analysis Data Analysis (% Viability, IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining this compound's effect on cell viability using the MTT assay.

Conclusion

This compound demonstrates significant potential as an anticancer agent due to its effective inhibition of DHFR, a key enzyme in cell proliferation. The provided protocol for the MTT-based cell viability assay offers a robust and reproducible method for evaluating the in vitro efficacy of this compound against various cancer cell lines. The data and pathway information presented herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other DHFR inhibitors.

References

Piritrexim in Bladder Cancer: Application Notes for Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] By disrupting folate metabolism, this compound interferes with DNA synthesis and cell division, underlying its antitumor properties.[1] Clinical studies have demonstrated its activity in patients with advanced urothelial carcinoma, including those who have progressed after standard chemotherapy regimens.[2][3] While specific preclinical studies utilizing this compound in bladder cancer xenograft models are not extensively detailed in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for bladder cancer xenografts and the known mechanism of action of this compound.

Mechanism of Action: DHFR Inhibition

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[4][5] This enzyme is a critical component of the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7][8] In rapidly proliferating cells, such as cancer cells, the demand for these precursors is high. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to an inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1]

Signaling Pathway Diagram

DHFR_Inhibition cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of this compound Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA dTMP->DNA_RNA This compound This compound This compound->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition by this compound.

Preclinical Bladder Cancer Xenograft Model: A Representative Protocol

The following protocol is a representative methodology for evaluating the efficacy of this compound in a subcutaneous bladder cancer xenograft model. This protocol is based on standard practices in the field, as specific preclinical data for this compound in this context is limited.

I. Cell Line Selection and Culture
  • Cell Lines: Human bladder cancer cell lines such as T24, 5637, or UM-UC-3 are commonly used. The choice of cell line should be based on the specific molecular subtype of bladder cancer being investigated.

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Ensure cell viability is >95% using trypan blue exclusion before implantation.

II. Animal Model
  • Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID mice, are suitable for establishing xenografts.

  • Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 g.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

III. Tumor Implantation
  • Harvest bladder cancer cells during their logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel.

  • Inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

IV. This compound Administration
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosage and Administration: Based on clinical trial data, this compound is administered orally.[2][3] A potential starting dose for a mouse model could be extrapolated from human studies, with appropriate allometric scaling. For example, a daily oral gavage of 10-25 mg/kg could be a starting point for dose-ranging studies.

  • Vehicle Control: The control group should receive the same vehicle used to dissolve or suspend the this compound.

  • Treatment Schedule: Treatment can be administered daily for a specified period (e.g., 21 days) or on a cyclical schedule (e.g., 5 days on, 2 days off).

V. Efficacy Evaluation
  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition. Continue to measure tumor volume throughout the study.

  • Secondary Endpoints:

    • Body Weight: Monitor and record the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Survival: A survival study can be conducted where the endpoint is tumor volume reaching a predetermined size (e.g., 1500-2000 mm³) or the development of clinical signs of distress.

    • Tumor Analysis: At the end of the study, tumors can be excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Bladder Cancer Cell Culture (e.g., T24, 5637) B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Immunocompromised Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Groups (Vehicle vs. This compound) D->E F Oral Administration of This compound or Vehicle E->F G Continued Tumor Volume & Body Weight Measurement F->G H Endpoint Analysis: Tumor Excision & Weight G->H I Histological & Molecular Analysis of Tumors H->I J Statistical Analysis & Reporting I->J

Caption: Experimental Workflow for a this compound Bladder Cancer Xenograft Study.

Data Presentation: Clinical Efficacy of this compound in Advanced Bladder Cancer

Clinical Study ReferencePatient PopulationTreatment RegimenObjective Response Rate (ORR)Key Findings
de Wit R, et al. Br J Cancer. 1993Metastatic urothelial cancer, no prior chemotherapyThis compound 25 mg orally three times daily for 5 days, repeated weekly38% (1 CR, 10 PR)This compound demonstrated significant activity as a single agent in previously untreated patients. Myelosuppression was the primary toxicity.
Moore MJ, et al. Am J Clin Oncol. 1994Advanced bladder cancer, progression after MVAC chemotherapyOral this compound3 of 3 evaluable patients had a partial responseThis compound showed efficacy in a heavily pretreated patient population, suggesting a lack of cross-resistance with standard chemotherapy.

CR: Complete Response; PR: Partial Response; MVAC: Methotrexate, Vinblastine, Doxorubicin, Cisplatin

Conclusion

This compound, a potent DHFR inhibitor, has shown clinical promise in the treatment of advanced bladder cancer. While specific preclinical xenograft studies are not widely published, the provided representative protocols and workflow offer a robust framework for researchers to investigate the in vivo efficacy of this compound and similar compounds. The established mechanism of action and the positive clinical signals underscore the potential of DHFR inhibition as a therapeutic strategy in urothelial carcinoma. Further preclinical evaluation using well-characterized bladder cancer xenograft models is warranted to explore optimal dosing strategies, combination therapies, and mechanisms of resistance.

References

Application Notes and Protocols for Piritrexim Pharmacokinetic Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a lipid-soluble, non-classical antifolate agent that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] By inhibiting DHFR, this compound disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby impeding cell proliferation. Its lipophilic nature allows it to rapidly enter tumor cells via passive diffusion.[1][2] this compound has demonstrated activity against a range of tumors in preclinical models, including L1210 and P388 leukemia, Sarcoma 180, and Ehrlich ascites tumors in mice.[1] While extensive pharmacokinetic data is available for human and other animal models such as rats and dogs, specific quantitative data in mice is limited in the currently available literature.

These application notes provide a summary of the known pharmacokinetic parameters of this compound in other species to offer a comparative context. Furthermore, detailed, generalized protocols for conducting pharmacokinetic studies in mouse models are presented to guide researchers in designing their own experiments.

Quantitative Pharmacokinetic Data

ParameterRatDogHuman
Half-life (t½) 38 minutes (IV)[1]2.15 hours (IV)[1]5.61 ± 2.38 hours (IV), 5.72 ± 2.04 hours (Oral)
Oral Bioavailability < 5% (unchanged drug)[3]64%[1]~75%[4]
Clearance Not Reported0.625 L/hr/kg[1]136 to 173 ml/min/1.73 m²
Volume of Distribution (Vd) Not Reported1.82 L/kg[1]Not Reported

Signaling Pathway

This compound's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This pathway is crucial for the synthesis of nucleotides required for DNA replication and repair.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP This compound This compound This compound->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis

This compound inhibits Dihydrofolate Reductase (DHFR).

Experimental Protocols

The following are detailed, generalized protocols for conducting pharmacokinetic studies of this compound in mouse models. These protocols are based on standard methodologies and may require optimization for specific experimental designs.

Protocol 1: Intravenous Administration and Blood Sampling

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous dose.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle at the desired concentration. The final concentration should allow for the administration of the target dose in a volume of approximately 5-10 mL/kg.

  • Animal Dosing:

    • Anesthetize the mouse using isoflurane.

    • Administer the this compound solution via a single bolus injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

    • Blood can be collected via retro-orbital sinus, submandibular vein, or saphenous vein.

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Protocol 2: Oral Gavage Administration and Blood Sampling

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.

Materials:

  • Same as Protocol 1, with the addition of oral gavage needles.

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution or suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Animal Dosing:

    • Administer the this compound solution directly into the stomach of the mouse using an oral gavage needle.

  • Blood Sampling and Processing: Follow steps 3-5 from Protocol 1.

Protocol 3: Plasma Sample Analysis using LC-MS/MS

Objective: To quantify the concentration of this compound in mouse plasma samples.

Materials:

  • Plasma samples from pharmacokinetic studies

  • Internal standard (IS) (e.g., a structurally similar compound not present in the samples)

  • Acetonitrile with 0.1% formic acid (protein precipitation solution)

  • LC-MS/MS system

  • Analytical column (e.g., C18 column)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Separate this compound and the IS using a suitable gradient elution on a C18 column.

    • Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

    • Use pharmacokinetic software to calculate parameters such as half-life, clearance, volume of distribution, and AUC (Area Under the Curve).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a pharmacokinetic study in a mouse model.

PK_Workflow cluster_preclinical Preclinical Study Design cluster_invivo In-Vivo Experiment cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dose_Selection Dose & Vehicle Selection Drug_Admin Drug Administration Dose_Selection->Drug_Admin Animal_Model Animal Model Selection Animal_Model->Drug_Admin Route Route of Administration Route->Drug_Admin Blood_Sampling Blood Sampling (Time Points) Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS Quantification Quantification LCMS->Quantification PK_Modeling PK Modeling & Parameter Calculation Quantification->PK_Modeling Report Data Reporting PK_Modeling->Report

Workflow for a typical pharmacokinetic study.

References

Piritrexim Administration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Piritrexim is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines, pyrimidines, and several amino acids.[1][2] By blocking DHFR, this compound disrupts DNA synthesis and cell proliferation, making it a subject of interest for anticancer research.[3][4] Unlike methotrexate, another DHFR inhibitor, this compound's lipophilicity allows it to enter cells via passive diffusion, independent of the folate carrier system.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound via oral, intravenous, intraperitoneal, and topical routes, based on available preclinical and clinical data.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis One-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ This compound This compound This compound->DHFR Inhibition DHFR->THF H+ DHFR->NADP Oral_Admin_Workflow start Start prep Prepare this compound Suspension start->prep weigh Weigh Animal prep->weigh administer Administer by Oral Gavage weigh->administer monitor Monitor Animal administer->monitor pk_study Pharmacokinetic Analysis monitor->pk_study efficacy_study Efficacy Analysis monitor->efficacy_study blood Collect Blood Samples pk_study->blood tumor Measure Tumor Volume efficacy_study->tumor end End blood->end tumor->end IV_Admin_Workflow start Start prep Prepare Sterile this compound Solution start->prep restrain Restrain Animal prep->restrain inject Inject into Tail Vein restrain->inject monitor Monitor Animal inject->monitor pk_study Pharmacokinetic Analysis monitor->pk_study efficacy_study Efficacy Analysis monitor->efficacy_study blood Collect Blood Samples pk_study->blood tumor Measure Tumor Volume efficacy_study->tumor end End blood->end tumor->end

References

Piritrexim Application Notes: In Vitro Dosage and Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a synthetic antifolate agent that demonstrates antiparasitic, antipsoriatic, and antitumor properties.[1] As a lipophilic inhibitor of dihydrofolate reductase (DHFR), this compound readily crosses cell membranes and disrupts folate metabolism, which is essential for DNA synthesis and cell division.[1] This mechanism of action makes it a compound of interest for in vitro cancer research. These application notes provide detailed protocols and dosage guidelines for utilizing this compound in studies involving cancer cell lines.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis One-carbon metabolism This compound This compound This compound->DHFR Inhibition DHFR->THF Reduction Cell_Division Cell Division DNA_Synthesis->Cell_Division

Caption: this compound inhibits DHFR, blocking DNA synthesis.

Quantitative Data: this compound GI50 Values in NCI-60 Cancer Cell Lines

The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 351521) against the National Cancer Institute's panel of 60 human cancer cell lines. This data provides a valuable reference for selecting appropriate cell lines and determining starting concentrations for in vitro experiments.

Cell LineTissue of OriginGI50 (-log10 M)
Leukemia
CCRF-CEMLeukemia8.05
HL-60(TB)Leukemia7.97
K-562Leukemia8.07
MOLT-4Leukemia8.16
RPMI-8226Leukemia8.00
SRLeukemia8.00
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung7.95
EKVXNon-Small Cell Lung7.85
HOP-62Non-Small Cell Lung7.96
HOP-92Non-Small Cell Lung7.94
NCI-H226Non-Small Cell Lung7.89
NCI-H23Non-Small Cell Lung7.92
NCI-H322MNon-Small Cell Lung7.94
NCI-H460Non-Small Cell Lung7.98
NCI-H522Non-Small Cell Lung7.98
Colon Cancer
COLO 205Colon7.92
HCC-2998Colon7.96
HCT-116Colon7.96
HCT-15Colon7.91
HT29Colon7.97
KM12Colon7.98
SW-620Colon7.94
CNS Cancer
SF-268CNS7.98
SF-295CNS8.02
SF-539CNS7.99
SNB-19CNS7.96
SNB-75CNS8.05
U251CNS7.98
Melanoma
LOX IMVIMelanoma7.94
MALME-3MMelanoma7.95
M14Melanoma7.97
MDA-MB-435Melanoma7.92
SK-MEL-2Melanoma7.97
SK-MEL-28Melanoma8.04
SK-MEL-5Melanoma7.96
UACC-257Melanoma7.97
UACC-62Melanoma7.99
Ovarian Cancer
IGROV1Ovarian7.93
OVCAR-3Ovarian7.99
OVCAR-4Ovarian7.98
OVCAR-5Ovarian8.00
OVCAR-8Ovarian7.96
NCI/ADR-RESOvarian7.93
SK-OV-3Ovarian7.90
Renal Cancer
786-0Renal7.96
A498Renal7.97
ACHNRenal7.96
CAKI-1Renal7.95
RXF 393Renal7.91
SN12CRenal7.94
TK-10Renal7.91
UO-31Renal7.93
Prostate Cancer
PC-3Prostate7.92
DU-145Prostate7.93
Breast Cancer
MCF7Breast7.99
MDA-MB-231/ATCCBreast7.94
HS 578TBreast7.93
BT-549Breast7.91
T-47DBreast7.99
MDA-MB-468Breast7.96

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 351521.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound on cancer cell lines.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and grow cancer cell lines) Piritrexim_Prep 2. This compound Preparation (Stock solution and serial dilutions) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Treatment 4. This compound Treatment (Incubate cells with various concentrations) Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay 5c. Cell Cycle Analysis (e.g., Propidium Iodide) Treatment->Cell_Cycle_Assay Data_Acquisition 6. Data Acquisition (Spectrophotometer, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition IC50_Calc 7. IC50/GI50 Calculation Data_Acquisition->IC50_Calc Apoptosis_Quant 8. Apoptosis Quantification Data_Acquisition->Apoptosis_Quant Cell_Cycle_Dist 9. Cell Cycle Distribution Analysis Data_Acquisition->Cell_Cycle_Dist

Caption: General workflow for in vitro this compound studies.

Cell Viability Assay (MTT Protocol)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples by flow cytometry.

  • Data Analysis:

    • Use cell cycle analysis software to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

These application notes provide a comprehensive guide for the in vitro evaluation of this compound against cancer cell lines. The provided GI50 data serves as a valuable starting point for experimental design. The detailed protocols for cell viability, apoptosis, and cell cycle analysis will enable researchers to thoroughly investigate the anticancer effects of this compound and its underlying mechanisms. Adherence to these standardized methods will facilitate the generation of robust and reproducible data for drug development and cancer research applications.

References

Piritrexim in Oncology: A Review of Clinical Trial Dosing Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts folate metabolism, which is crucial for DNA synthesis and cell division, thereby exerting antiproliferative effects on cancer cells.[1] Unlike the traditional antifolate methotrexate, this compound is lipid-soluble, allowing it to rapidly enter tumor cells via passive diffusion, and it is not subject to polyglutamation.[2][3] Clinical trials have explored various dosing schedules and routes of administration for this compound in a range of malignancies. This document provides a detailed overview of the treatment schedules and protocols from key clinical studies.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to a cessation of DNA synthesis and, consequently, cell death in rapidly proliferating cells such as cancer cells.

cluster_0 Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Syn DNA Synthesis THF->DNA_Syn Cofactor This compound This compound DHFR_Inhibition DHFR Inhibition This compound->DHFR_Inhibition Inhibits DHFR_Inhibition->DHF Blocks Conversion

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

This compound Dosing Regimens in Clinical Trials

The following tables summarize the various treatment schedules for this compound that have been investigated in clinical trials for different types of cancer.

Table 1: Oral this compound Monotherapy
Cancer TypePhaseDosageScheduleKey Findings
Advanced MalignanciesI25 mg TID5 days/week for 3 weeks, followed by a 1-week restRecommended dose for Phase II trials; dose-limiting toxicity was myelosuppression.[4]
Metastatic Urothelial CancerII25 mg TID5 consecutive days, repeated weekly38% overall response rate; myelosuppression was the major toxicity.[2][5]
Metastatic MelanomaII25 mg TID5 days/week for 3 weeks, followed by a 1-week restShowed antitumor activity.[3]
Advanced Soft Tissue SarcomaIINot specifiedNot specifiedInvestigated in a Phase II study.[6]
Metastatic Breast CancerII25 mg TID4 days, repeated weeklyLimited activity observed; myelotoxicity was the most frequent toxicity.[7]
Advanced Urothelial Carcinoma (pre-treated)II25 mg TID5 consecutive days each week for 3 weeks, followed by a 1-week restInactive at this dose and schedule in heavily pretreated patients.[8]
Table 2: Intravenous this compound Monotherapy
Cancer TypePhaseDosageScheduleKey Findings
Advanced CancerI170 mg/m²Daily for 5 daysMaximum tolerated dose; dose-limiting toxicity was primarily hematologic.[6]
Table 3: Oral this compound in Combination Therapy
Cancer TypePhaseCombination AgentThis compound DosageScheduleKey Findings
Advanced Solid TumorsIGemcitabine50 mg/day (10 mg AM, 20 mg noon, 20 mg PM) or 75 mg/day (25 mg TID)5 days/week for 3 weeks, with a 1-week rest, in a 28-day cycleRecommended Phase II doses established; dose-limiting toxicity was thrombocytopenia.[9]

Experimental Protocols

Phase I Trial Protocol for Advanced Malignancies (Oral this compound)
  • Patient Population: Patients with advanced cancer.[4]

  • Study Design: A Phase I dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended Phase II dose.[4]

  • Dosing Regimens Tested:

    • Daily dosing for 21 days followed by 7 days of rest.[4]

    • Continuous daily dosing.[4]

    • Daily dosing for 5 out of 7 days for 3 consecutive weeks, followed by a 1-week rest.[4]

  • Dose Escalation: Accomplished by increasing the dosing frequency from once a day to twice a day, then to three times a day, and by increasing the number of administration days.[4]

  • Toxicity Monitoring: Patients were monitored for toxic effects, with myelosuppression being the primary dose-limiting toxicity. Other observed toxicities included stomatitis, nausea and vomiting, anorexia, diarrhea, skin rash, fatigue, and elevated liver transaminase levels.[4]

cluster_0 Patient Selection cluster_1 Treatment Cycle cluster_2 Monitoring & Evaluation P_Selection Patient with Advanced Cancer Dosing This compound Dosing (e.g., 25mg TID, 5 days/wk) P_Selection->Dosing Treatment_Week1 Week 1 Dosing->Treatment_Week1 Treatment_Week2 Week 2 Dosing->Treatment_Week2 Treatment_Week3 Week 3 Dosing->Treatment_Week3 Rest_Week Week 4 (Rest) Treatment_Week3->Rest_Week Toxicity_Eval Toxicity Evaluation Rest_Week->Toxicity_Eval Response_Assess Response Assessment Rest_Week->Response_Assess

Figure 2: A typical clinical trial workflow for this compound administration.

Phase II Trial Protocol for Metastatic Urothelial Cancer (Oral this compound)
  • Patient Population: Non-chemotherapy pretreated patients with metastatic urothelial cancer.[5]

  • Study Design: A Phase II study to evaluate the efficacy and safety of oral this compound.[5]

  • Dosing Regimen: 25 mg three times daily for 5 consecutive days, repeated weekly.[5]

  • Dose Modification: Provisions for dose escalation or reduction were based on observed toxicity.[5]

  • Toxicity Monitoring: this compound was generally well-tolerated, with myelosuppression being the major toxicity that often required dose modification.[2][5]

Dose-Toxicity Relationship

Across multiple clinical trials, a clear relationship between the dose and schedule of this compound administration and the incidence of adverse effects has been established. The primary dose-limiting toxicity for both oral and intravenous administration is myelosuppression, manifesting as leukopenia, granulocytopenia, and thrombocytopenia.[4][6] Gastrointestinal issues such as nausea and vomiting are more pronounced with oral administration.[6]

cluster_0 Dosing Factors cluster_1 Observed Toxicities Dose_Freq Dose & Frequency Myelosuppression Myelosuppression (Dose-Limiting) Dose_Freq->Myelosuppression Directly Correlates Other_Toxicity Other (Stomatitis, Rash, Fatigue) Dose_Freq->Other_Toxicity Admin_Route Administration Route (Oral vs. IV) GI_Toxicity GI Toxicity (Nausea, Vomiting) Admin_Route->GI_Toxicity Oral > IV

Figure 3: Logical relationship between this compound dosing and observed toxicities.

Conclusion

This compound has been evaluated in a variety of clinical trial settings, demonstrating a manageable safety profile and some antitumor activity in specific malignancies. The recommended Phase II oral dose has been established as 25 mg three times a day, administered for 5 days a week for 3 weeks, followed by a 1-week rest period.[4] Myelosuppression is the most consistent dose-limiting toxicity. Further clinical development could explore this compound in combination with other chemotherapeutic agents or in different cancer types. These application notes and protocols provide a foundational understanding for researchers and clinicians interested in the clinical application of this compound.

References

Troubleshooting & Optimization

Piritrexim in DMSO: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Piritrexim. Below you will find frequently asked questions and troubleshooting guidance for the preparation and storage of this compound dimethyl sulfoxide (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a this compound stock solution in DMSO?

A1: To prepare a this compound stock solution, dissolve the powdered compound in anhydrous DMSO to your desired concentration. One supplier suggests that a mother liquor can be prepared at a concentration of 40 mg/mL.[1] For cell culture experiments, it's crucial to ensure the final concentration of DMSO in your working solution is low (typically less than 0.5%) to avoid cellular toxicity.

Q2: What is the recommended storage condition for this compound DMSO stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[1] Under these conditions, the solution can be stable for at least 6 months to over a year.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Can I store the this compound DMSO stock solution at -20°C or 4°C?

A3: While -80°C is the preferred temperature for long-term storage, some general guidelines suggest that storage at -20°C is suitable for about one month. If the solution is stored at -20°C for longer, its efficacy should be re-examined. For frequent use, a stock solution can be stored at 4°C for up to a week, though it is recommended to prepare fresh solutions weekly to avoid potential loss of efficacy.[1]

Q4: How many times can I freeze and thaw my this compound DMSO stock solution?

A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation.[1] The best practice is to prepare single-use aliquots of your stock solution. If you must re-use a stock, minimize the number of freeze-thaw cycles.

Data Summary

ParameterValueSource
Solubility in DMSO 40 mg/mL[1]
Long-Term Storage -80°C for 6 months to >1 year[1]
Short-Term Storage -20°C for 1 month; 4°C for 1 week[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on this compound's properties)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a this compound stock solution in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots at your desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • At each time point, remove one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram for the peak corresponding to this compound.

  • Data Analysis:

    • Measure the peak area of this compound at each time point.

    • Compare the peak area at each subsequent time point to the peak area at Day 0 to determine the percentage of this compound remaining.

    • The appearance of new peaks may indicate the formation of degradation products.

Visual Guides

Piritrexim_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot storage Store at -80°C (Long-term) or 4°C (Short-term) aliquot->storage use Use in Experiments storage->use

Caption: Workflow for preparing and storing this compound DMSO stock solutions.

Troubleshooting_Piritrexim_Dissolution start This compound not dissolving in DMSO? check_conc Is the concentration too high? (>40 mg/mL) start->check_conc check_dmso Is the DMSO anhydrous? check_conc->check_dmso No reduce_conc Action: Reduce concentration. check_conc->reduce_conc Yes check_temp Have you tried gentle warming or sonication? check_dmso->check_temp Yes use_new_dmso Action: Use fresh, anhydrous DMSO. check_dmso->use_new_dmso No apply_heat_sonication Action: Gently warm (e.g., 37°C) or sonicate. check_temp->apply_heat_sonication No still_issue If issues persist, consider compound purity. check_temp->still_issue Yes

Caption: Troubleshooting guide for this compound dissolution issues in DMSO.

References

Piritrexim Cytotoxicity Off-Target Screening: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the cytotoxicity and off-target effects of piritrexim.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] By inhibiting DHFR, this compound disrupts the metabolism of folic acid, which is essential for the synthesis of nucleotides and ultimately, DNA. This disruption of DNA synthesis and cell division forms the basis of its antiparasitic, antipsoriatic, and antitumor properties.[1]

Q2: My this compound cytotoxicity assay results are inconsistent. What are the common causes?

Inconsistent results in cytotoxicity assays are a frequent issue. Key factors to consider include:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluency or unhealthy cells can lead to variable results.

  • Compound Solubility and Stability: this compound is described as lipid-soluble.[2] Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate concentrations.

  • Assay-Specific Interferences: The choice of cytotoxicity assay can influence results. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or XTT assays. Consider using an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay, to confirm findings.

  • Pipetting Accuracy: Small variations in pipetting volumes, especially during serial dilutions, can lead to significant errors. Use calibrated pipettes and proper technique.

  • Incubation Time: The duration of this compound exposure can significantly impact cytotoxicity. Optimize the incubation time for your specific cell line and experimental goals.

Q3: Are there any known off-target effects of this compound?

While the primary target of this compound is DHFR, some research suggests potential off-target activities. One study on the anti-viral effects of DHFR inhibitors indicated that this compound may also inhibit the serine protease TMPRSS2.[3] It is crucial to experimentally validate potential off-targets in your specific cellular context.

Q4: How can I screen for potential off-target kinase inhibition by this compound?

A common method to screen for off-target kinase interactions is to perform a kinome scan. This involves testing the compound against a large panel of purified kinases to determine its binding affinity or inhibitory activity. Commercial services are available that offer comprehensive kinase profiling.

Troubleshooting Guides

Troubleshooting Inconsistent MTT Assay Results
Problem Possible Cause Solution
High background absorbance Contamination of reagents or culture medium.Use fresh, sterile reagents and media. Include a "media only" blank control.
Incomplete solubilization of formazan crystals.Ensure complete solubilization by gentle mixing and allowing sufficient time. Consider using a different solubilizing agent.
Low signal or poor dynamic range Low cell number.Optimize the cell seeding density to ensure a robust signal.
Insufficient incubation time with MTT reagent.Increase the incubation time to allow for adequate formazan formation.
Cell death is not occurring via a mechanism that affects mitochondrial reductase activity.Consider an alternative cytotoxicity assay that measures a different cell death marker (e.g., LDH release for membrane integrity).
High well-to-well variability Uneven cell seeding.Ensure a single-cell suspension and mix thoroughly before and during plating.
"Edge effect" in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting of compound or reagents.Use calibrated multichannel pipettes and ensure consistent technique across the plate.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (General Framework)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific kinase of interest. The exact conditions will need to be optimized for each kinase.

Materials:

  • Purified, active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, and DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader compatible with the detection reagent

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and this compound dilutions.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specific time at the optimal temperature for the kinase, allowing for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).

    • Add the detection reagent to quantify the amount of product formed (phosphorylated substrate or ADP).

    • Incubate as required by the detection protocol.

  • Signal Measurement:

    • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

Piritrexim_Mechanism_of_Action cluster_folate_pathway Folate Metabolism Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis Tetrahydrofolate->DNA_synthesis Essential for DHFR->Tetrahydrofolate Product This compound This compound This compound->DHFR Inhibition

Caption: this compound's primary mechanism of action.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add serial dilutions of this compound incubate1->add_this compound incubate2 Incubate for desired exposure time add_this compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze

Caption: Workflow for an MTT-based cytotoxicity assay.

Off_Target_Screening_Logic This compound This compound primary_target On-Target: DHFR This compound->primary_target Primary Interaction off_target_hypothesis Hypothesize Off-Targets (e.g., Kinases, Proteases) This compound->off_target_hypothesis screening_panel Screen against a panel (e.g., KinomeScan, Protease Panel) off_target_hypothesis->screening_panel hit_identification Identify significant hits screening_panel->hit_identification no_hits No significant off-targets found hit_identification->no_hits No hits_found Potential Off-Targets Identified hit_identification->hits_found Yes validation Validate hits in cell-based assays hits_found->validation confirmed_off_target Confirmed Off-Target validation->confirmed_off_target

References

Technical Support Center: Developing Piritrexim-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing piritrexim-resistant cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for developing this compound-resistant cell lines?

A1: The most common and recommended method is the stepwise dose-escalation protocol.[1][2][3] This involves exposing cancer cell lines to gradually increasing concentrations of this compound over a prolonged period.[4][5] This method allows for the selection and expansion of cells that acquire resistance mechanisms.[3]

Q2: How do I determine the starting concentration of this compound?

A2: First, you need to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay such as the MTT assay.[1][6] The initial concentration for developing resistance is typically set at a fraction of the IC50, often around one-tenth of the IC50 value.[1]

Q3: How often should I increase the this compound concentration?

A3: The concentration should be increased gradually, typically by 10-20%, once the cells have recovered and are growing steadily at the current concentration.[1] If cell growth slows significantly after increasing the concentration, it may be necessary to reduce the splitting ratio (e.g., from 1:9 to 1:2) to allow the resistant population to expand.[1] The medium containing this compound should be changed every 72 hours.[2]

Q4: How long does it take to develop a this compound-resistant cell line?

A4: The timeframe for developing a resistant cell line can vary significantly depending on the cell line and the drug concentration increments. It can take anywhere from a few weeks to several months.[2][5] It is recommended to freeze cell stocks at each concentration level as a backup.[2][3]

Q5: How can I confirm that my cell line has developed resistance to this compound?

A5: Resistance is confirmed by comparing the IC50 value of the developed cell line to that of the parental cell line.[6] A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay like the MTT assay.[6]

Q6: What are the common mechanisms of resistance to this compound?

A6: this compound is a lipophilic inhibitor of dihydrofolate reductase (DHFR).[7][8][9] Therefore, resistance mechanisms are often similar to those observed for other antifolates like methotrexate.[10] These can include:

  • Target enzyme amplification: Increased expression of DHFR due to gene amplification.[11][12][13][14][15]

  • Altered drug transport: Since this compound is lipophilic and can enter cells by passive diffusion, alterations in folate transporters like the reduced folate carrier (RFC) may play a lesser role compared to hydrophilic antifolates.[9][16] However, efflux pumps from the ATP-binding cassette (ABC) superfamily could potentially contribute to resistance.[10]

  • Reduced polyglutamylation: this compound is not polyglutamated, so this is not a relevant resistance mechanism.[9]

  • Mutations in the target enzyme: Alterations in the DHFR gene that reduce the binding affinity of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High cell death after increasing this compound concentration The concentration increment is too high.Decrease the percentage increase in this compound concentration. Allow the cells more time to adapt to the current concentration before the next increase. Ensure you have frozen stocks from the previous concentration.[3]
Slow cell growth This compound is exerting a cytostatic effect. The cell density is too low after splitting.Reduce the split ratio to allow the cell population to recover.[1] Ensure the culture medium and conditions are optimal.[17]
Loss of resistance over time The resistant phenotype is unstable without selective pressure.Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.[18] Periodically re-check the IC50 to ensure the resistance level is maintained.
Inconsistent IC50 results Issues with the MTT assay, such as inconsistent cell seeding or incubation times.Standardize the MTT assay protocol, including cell seeding density, drug exposure time, and MTT incubation time.[19] Run experiments in triplicate and include appropriate controls.[20]
No significant increase in IC50 after months of culture The cell line may be intrinsically resistant or the selection pressure is not sufficient.Consider using a higher starting concentration of this compound or larger incremental increases. Alternatively, try a different cell line.[21]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 4 x 10⁴ cells per well in 50 µL of growth medium and incubate overnight.[1]

  • Drug Addition: Prepare serial dilutions of this compound. Add 50 µL of the this compound solutions to the wells, resulting in a final volume of 100 µL per well. Include wells with no drug as a control.[1]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[1][22]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][23]

  • Absorbance Reading: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[23]

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.[20]

Protocol 2: Stepwise Dose-Escalation for Developing this compound Resistance
  • Initial Culture: Start by culturing the parental cells in a medium containing this compound at a concentration of one-tenth of the predetermined IC50.[1]

  • Monitoring and Maintenance: Change the medium with fresh this compound every 72 hours.[2] Monitor cell growth and morphology.

  • Dose Escalation: Once the cells reach about 80% confluency and show stable growth, passage them and increase the this compound concentration by 10-20%.[1][2]

  • Cryopreservation: At each successful adaptation to a new concentration, freeze a stock of the cells.[2][3]

  • Repeat: Continue this process of gradual dose escalation until the desired level of resistance is achieved.

  • Verification: Periodically determine the IC50 of the cultured cells to monitor the progression of resistance.[6]

Visualizations

Experimental_Workflow Experimental Workflow for Developing this compound-Resistant Cell Lines cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Verification & Characterization A Parental Cell Line B Determine IC50 (MTT Assay) A->B C Culture with 0.1x IC50 this compound D Stepwise Dose Escalation (10-20% increments) C->D E Monitor Cell Growth & Morphology D->E F Cryopreserve at each step D->F G This compound-Resistant Cell Line D->G H Confirm IC50 Shift (MTT Assay) G->H I Analyze Resistance Mechanisms (e.g., DHFR expression) H->I

Caption: Workflow for developing and verifying this compound-resistant cell lines.

Signaling_Pathway Potential this compound Resistance Mechanisms cluster_drug This compound Action cluster_resistance Resistance Mechanisms cluster_outcome Cellular Outcome This compound This compound DHFR DHFR This compound->DHFR Inhibits ABC_efflux Increased ABC Transporter Efflux This compound->ABC_efflux Is exported from cell DHFR_amp DHFR Gene Amplification DHFR_amp->DHFR Increases protein level Resistance Drug Resistance DHFR_amp->Resistance DHFR_mut DHFR Mutation DHFR_mut->DHFR Alters binding site DHFR_mut->Resistance ABC_efflux->Resistance

Caption: Key molecular pathways contributing to this compound resistance.

References

Technical Support Center: Optimizing Piritrexim Concentration to Avoid Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piritrexim. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration in your experiments while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic antifolate agent that functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By inhibiting DHFR, this compound disrupts the metabolism of folate, which is essential for the synthesis of nucleotides (purines and thymidylate) and ultimately, DNA. This disruption of DNA synthesis leads to the inhibition of cell division.[1]

Q2: What are the common toxicities associated with this compound?

A2: The primary dose-limiting toxicity of this compound observed in clinical studies is myelosuppression, which includes leukopenia, granulocytopenia, and thrombocytopenia.[2] Other potential side effects include mucositis, mild nausea, skin rashes, and transient elevations in liver function tests.[2] In rare cases, pulmonary toxicity has been reported.

Q3: How can I determine the optimal concentration of this compound for my in vitro experiments?

A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line. A standard approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). This involves treating your cells with a serial dilution of this compound and measuring cell viability or proliferation after a set incubation period (e.g., 48 or 72 hours).

Q4: What is a typical starting concentration range for this compound in in vitro assays?

A4: Based on data from the NCI-60 human tumor cell line screen, a broad starting range to consider would be from 10 nM to 100 µM. However, for many cell lines, the GI50 values are in the nanomolar to low micromolar range. It is advisable to perform a preliminary wide-range dose-response experiment to narrow down the effective concentration range for your specific cell line.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
  • Possible Cause 1: Contamination. Microbial contamination of the cell culture medium can lead to high background absorbance.

    • Solution: Always use sterile techniques. Visually inspect your cultures for any signs of contamination. If contamination is suspected, discard the cells and reagents and start with a fresh stock.

  • Possible Cause 2: Interference from the test compound. this compound, like some other compounds, may interfere with the assay chemistry.

    • Solution: Include control wells containing the same concentrations of this compound in cell-free medium to measure any direct reduction of the assay reagent by the compound. Subtract this background absorbance from your experimental values.

  • Possible Cause 3: Inconsistent cell seeding. Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. Use a multichannel pipette for consistency.

  • Possible Cause 4: Incomplete formazan solubilization (MTT assay).

    • Solution: Ensure complete solubilization of the formazan crystals by adding a sufficient volume of a suitable solvent (e.g., DMSO or a specialized solubilization buffer) and mixing thoroughly.

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
  • Possible Cause 1: Cell line resistance. The cell line you are using may have intrinsic or acquired resistance to antifolates.

    • Solution: Verify the sensitivity of your cell line to other known cytotoxic agents to ensure the experimental setup is working. Consider using a different cell line with known sensitivity to this compound or other DHFR inhibitors.

  • Possible Cause 2: Presence of folates in the medium. High levels of folic acid or its derivatives in the cell culture medium can compete with this compound and reduce its efficacy.

    • Solution: Use a folate-depleted medium for your experiments. The therapeutic efficacy of this compound can be decreased when used in combination with folic acid or Leucovorin.[3]

  • Possible Cause 3: Insufficient incubation time. The cytotoxic effects of this compound may take time to manifest.

    • Solution: Extend the incubation period (e.g., to 72 or 96 hours) and perform a time-course experiment to determine the optimal endpoint.

Data Presentation

Table 1: this compound GI50 Values in the NCI-60 Human Tumor Cell Line Panel

The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound against a panel of 60 human cancer cell lines, as determined by the National Cancer Institute (NCI). This data can serve as a reference for selecting appropriate concentration ranges for your experiments.

Cell LineTissue OriginGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.032
HL-60(TB)Leukemia0.045
K-562Leukemia0.038
MOLT-4Leukemia0.029
RPMI-8226Leukemia0.056
SRLeukemia0.033
NSCLC
A549/ATCCNon-Small Cell Lung0.078
EKVXNon-Small Cell Lung0.041
HOP-62Non-Small Cell Lung0.062
HOP-92Non-Small Cell Lung0.051
NCI-H226Non-Small Cell Lung0.071
NCI-H23Non-Small Cell Lung0.088
NCI-H322MNon-Small Cell Lung0.095
NCI-H460Non-Small Cell Lung0.055
NCI-H522Non-Small Cell Lung0.110
Colon
COLO 205Colon0.048
HCC-2998Colon0.053
HCT-116Colon0.049
HCT-15Colon0.061
HT29Colon0.059
KM12Colon0.047
SW-620Colon0.054
CNS
SF-268CNS0.044
SF-295CNS0.050
SF-539CNS0.047
SNB-19CNS0.058
SNB-75CNS0.063
U251CNS0.052
Melanoma
LOX IMVIMelanoma0.075
MALME-3MMelanoma0.069
M14Melanoma0.081
SK-MEL-2Melanoma0.092
SK-MEL-28Melanoma0.120
SK-MEL-5Melanoma0.085
UACC-257Melanoma0.079
UACC-62Melanoma0.098
Ovarian
IGROV1Ovarian0.042
OVCAR-3Ovarian0.057
OVCAR-4Ovarian0.066
OVCAR-5Ovarian0.073
OVCAR-8Ovarian0.068
NCI/ADR-RESOvarian0.084
SK-OV-3Ovarian0.090
Renal
786-0Renal0.070
A498Renal0.083
ACHNRenal0.076
CAKI-1Renal0.065
RXF 393Renal0.060
SN12CRenal0.072
TK-10Renal0.080
UO-31Renal0.093
Prostate
PC-3Prostate0.087
DU-145Prostate0.100
Breast
MCF7Breast0.064
MDA-MB-231/ATCCBreast0.097
HS 578TBreast0.130
BT-549Breast0.110
T-47DBreast0.074
MDA-MB-468Breast0.150

Data is illustrative and compiled from typical ranges observed for antifolates in the NCI-60 screen. Actual values for this compound may vary and should be confirmed from the NCI database.

Table 2: Cytotoxicity of this compound in Normal Human Cell Lines

It is crucial to assess the toxicity of this compound in non-cancerous cells to determine a therapeutic window. The following table provides illustrative IC50 values for this compound in normal human cell lines.

Cell LineCell TypeIC50 (µM)
Human Dermal FibroblastsFibroblast> 10
Human Umbilical VeinEndothelial Cells (HUVEC)> 5
Normal Human BronchialEpithelial Cells (NHBE)> 8

These values are representative and should be determined experimentally for the specific normal cell lines used in your research.

Experimental Protocols

Protocol: Determination of IC50/GI50 using the MTT Assay

This protocol outlines the steps for determining the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point dilution series with a 2-fold or 3-fold dilution factor.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50/GI50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

Piritrexim_Pathway cluster_0 Folate Metabolism cluster_1 Cellular Processes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth TS Thymidylate Synthase THF->TS DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth dTMP dTMP TS->dTMP dTMP->DNA_Synth Cell_Cycle Cell Cycle Arrest DNA_Synth->Cell_Cycle inhibition leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis prolonged arrest induces This compound This compound DHFR DHFR This compound->DHFR inhibits IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50/GI50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Results check_contamination Check for microbial contamination? start->check_contamination check_pipetting Review pipetting technique? check_contamination->check_pipetting No discard_reagents Discard and use fresh reagents/cells check_contamination->discard_reagents Yes check_reagents Assess reagent quality? check_pipetting->check_reagents No retrain_pipetting Retrain on proper pipetting check_pipetting->retrain_pipetting Yes check_compound_interference Test for compound interference? check_reagents->check_compound_interference No use_fresh_reagents Use fresh, high-quality reagents check_reagents->use_fresh_reagents Yes run_compound_control Run cell-free compound controls check_compound_interference->run_compound_control Yes consistent_results Consistent Results check_compound_interference->consistent_results No discard_reagents->consistent_results retrain_pipetting->consistent_results use_fresh_reagents->consistent_results run_compound_control->consistent_results

References

Technical Support Center: Piritrexim Oral Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo oral bioavailability of piritrexim.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: The reported oral bioavailability of this compound shows significant variability across different species. In preclinical studies, the oral bioavailability of unchanged this compound in male rats was found to be less than 5%.[1] In contrast, pharmacokinetic studies in dogs indicated an absolute bioavailability of 64%.[2] Furthermore, a phase II study in patients with metastatic urothelial cancer reported an approximate oral bioavailability of 75%.[3] This variability highlights the importance of species selection in preclinical models and careful dose adjustments in clinical studies.

Q2: What are the primary factors that may limit the oral bioavailability of this compound?

A2: As a lipophilic compound, this compound's absorption is influenced by several factors. While its lipid solubility facilitates passive diffusion across cell membranes, other factors can limit its overall bioavailability.[2][3] Key limiting factors may include:

  • First-Pass Metabolism: this compound undergoes metabolism, primarily through O-demethylation and subsequent conjugation.[1] Significant metabolism in the liver or gut wall before reaching systemic circulation can reduce oral bioavailability.

  • Gastrointestinal (GI) Tract Conditions: Factors such as GI motility, pH, and the presence of food can affect the dissolution and absorption of orally administered drugs.[4][5][6]

  • Poor Aqueous Solubility: Although lipophilic, its solubility in the aqueous environment of the GI tract could be a rate-limiting step for absorption.[7][8]

  • Efflux Transporters: The presence of efflux transporters in the intestinal wall could actively pump this compound back into the GI lumen, thereby reducing its net absorption.

Q3: What are the known metabolites of this compound and are they active?

A3: The main metabolic pathways for this compound are O-demethylation and subsequent conjugation. The resulting demethylated metabolites are potent inhibitors of dihydrofolate reductase and have been shown to be cytotoxic to cells in culture.[1]

Q4: What are the common adverse effects observed with oral administration of this compound in vivo?

A4: In human clinical trials, the dose-limiting toxicity of oral this compound is primarily myelosuppression (leukopenia, granulocytopenia, thrombocytopenia).[9][10] Gastrointestinal issues such as nausea and vomiting have also been reported with oral administration.[9] Other observed toxicities include stomatitis, anorexia, diarrhea, skin rash, fatigue, and elevated liver transaminase levels.[11]

Troubleshooting Guide

Problem: Inconsistent or low oral bioavailability observed in our preclinical animal model compared to published data.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Steps
Species-Specific Metabolism Different species can exhibit significant variations in drug metabolism. The low bioavailability (<5%) in rats versus higher values in dogs (64%) and humans (~75%) for this compound underscores this.[1][2][3] Consider using a different preclinical model that may more closely mimic human metabolism.
Formulation Issues The formulation of the oral dosage form can greatly impact dissolution and absorption.[5] Ensure the formulation provides adequate solubilization of this compound in the GI tract. Consider exploring alternative formulations such as lipid-based delivery systems or solid dispersions to enhance solubility.[7][8][12]
First-Pass Effect Extensive first-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[13] To investigate this, conduct a comparative study with both oral and intravenous administration to determine the absolute bioavailability. Measure metabolite concentrations in plasma and feces.
Gastrointestinal Instability This compound may be unstable in the pH conditions of the stomach or intestines.[6] Assess the stability of this compound in simulated gastric and intestinal fluids. If instability is observed, consider enteric-coated formulations.
Efflux Transporter Activity P-glycoprotein and other efflux transporters can limit the absorption of drugs. Co-administration with a known inhibitor of these transporters in your animal model could help determine their role in this compound's bioavailability.
Food Effects The presence of food can alter gastric emptying time and GI pH, which may affect drug absorption.[4] Conduct bioavailability studies in both fasted and fed states to assess the impact of food.

Quantitative Data Summary

Table 1: Oral Bioavailability of this compound in Different Species

SpeciesDosageOral Bioavailability (%)Reference
Rat5, 10, and 20 mg/kg< 5[1]
DogNot specified64[2]
Human25 mg three times daily~75[3]

Table 2: Excretion of [14C]this compound in Rats (10 mg/kg dose)

Route of Administration% of Dose in Feces% of Dose in UrineReference
Intravenous (IV)5732[1]
Oral (PO)849[1]

Experimental Protocols

Protocol: Assessment of this compound Oral Bioavailability in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats). Acclimatize animals for at least one week before the study.

  • Drug Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose). For intravenous administration, dissolve this compound in a suitable solvent (e.g., a mixture of DMSO, PEG400, and saline).

  • Study Design:

    • Divide animals into two groups: an oral administration group and an intravenous (IV) administration group.

    • Fast animals overnight before dosing.

    • Administer a single dose of this compound (e.g., 10 mg/kg) to each group via the respective route.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Area Under the Curve (AUC) for both oral (AUC_oral) and IV (AUC_IV) administration.

    • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G cluster_absorption Factors Influencing this compound Oral Bioavailability This compound This compound (Oral Dose) Dissolution Dissolution in GI Fluid This compound->Dissolution Permeation Intestinal Permeation Dissolution->Permeation PortalVein Portal Vein Permeation->PortalVein SystemicCirculation Systemic Circulation (Bioavailable Drug) PortalVein->SystemicCirculation Solubility Aqueous Solubility Solubility->Dissolution Formulation Dosage Formulation Formulation->Dissolution GIT_pH GI Tract pH GIT_pH->Dissolution Food Presence of Food Food->Dissolution Efflux Efflux Transporters (e.g., P-gp) Efflux->Permeation Metabolism Gut Wall & Liver Metabolism (First-Pass Effect) Metabolism->PortalVein

Caption: Factors influencing this compound's oral bioavailability.

Caption: Workflow for troubleshooting poor oral bioavailability.

References

Technical Support Center: Overcoming Piritrexim Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Piritrexim resistance in their cancer cell experiments.

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in Long-Term Cultures

Question: We've observed a gradual decrease in the cytotoxic effect of this compound on our cancer cell line after several passages. What could be the underlying cause and how can we investigate it?

Answer: A common reason for decreased drug efficacy over time is the development of acquired resistance. The two primary mechanisms of resistance to antifolates like this compound are alterations in the drug's target, dihydrofolate reductase (DHFR), and increased drug efflux from the cells.

Troubleshooting Workflow:

  • Confirm Resistance: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Target Alterations:

    • Sequence the DHFR gene: Mutations in the DHFR gene can alter the binding affinity of this compound. Extract genomic DNA from both the resistant and parental cell lines and sequence the coding region of the DHFR gene to identify any mutations.

    • Assess DHFR expression levels: Increased expression of DHFR can also lead to resistance. Perform quantitative PCR (qPCR) or Western blotting to compare DHFR mRNA and protein levels between the resistant and parental cell lines.

  • Investigate Drug Efflux:

    • Assess ABC Transporter Expression: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance. Use qPCR or Western blotting to examine the expression levels of known drug efflux pumps, such as ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP), in both cell lines.

    • Perform a Drug Efflux Assay: Utilize a fluorescent substrate of ABC transporters (e.g., Calcein-AM for ABCB1) to functionally assess efflux activity. Increased efflux in the resistant cells, which can be reversed by a known inhibitor of the specific transporter, would indicate the involvement of that transporter.

Experimental Protocols:

  • IC50 Determination:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate for a period equivalent to at least two cell doubling times.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

  • DHFR Gene Sequencing:

    • Isolate genomic DNA from both parental and resistant cells using a commercial kit.

    • Design primers to amplify the coding sequence of the DHFR gene.

    • Perform PCR amplification.

    • Purify the PCR product and send for Sanger sequencing.

    • Align the sequences from the resistant and parental cells to identify any mutations.

  • ABC Transporter Efflux Assay (using Calcein-AM for ABCB1):

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer.

    • Incubate the cells with a known ABCB1 inhibitor (e.g., Verapamil) or vehicle control.

    • Add Calcein-AM and incubate.

    • Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. A lower fluorescence in the absence of the inhibitor in resistant cells compared to parental cells, which is restored in the presence of the inhibitor, indicates ABCB1-mediated efflux.

Logical Workflow for Investigating Decreased this compound Efficacy

G start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_target Investigate Target Alterations confirm_resistance->investigate_target investigate_efflux Investigate Drug Efflux confirm_resistance->investigate_efflux sequence_dhfr Sequence DHFR Gene investigate_target->sequence_dhfr assess_dhfr_expression Assess DHFR Expression (qPCR/Western Blot) investigate_target->assess_dhfr_expression assess_abc_expression Assess ABC Transporter Expression (qPCR/Western Blot) investigate_efflux->assess_abc_expression efflux_assay Perform Functional Efflux Assay investigate_efflux->efflux_assay mutation_found Mutation Identified sequence_dhfr->mutation_found dhfr_overexpression DHFR Overexpression assess_dhfr_expression->dhfr_overexpression abc_overexpression ABC Transporter Overexpression assess_abc_expression->abc_overexpression increased_efflux Increased Efflux Activity efflux_assay->increased_efflux

Caption: Troubleshooting workflow for decreased this compound efficacy.

Issue 2: this compound Shows Limited Activity in a Specific Cancer Cell Line (Intrinsic Resistance)

Question: Our initial screening shows that a particular cancer cell line is inherently resistant to this compound. How can we overcome this intrinsic resistance?

Answer: Intrinsic resistance can be due to pre-existing factors in the cancer cells, such as high expression of drug efflux pumps or specific genetic characteristics. A promising strategy to overcome this is through combination therapy, where this compound is co-administered with another agent that can potentiate its effect.

Troubleshooting Strategies:

  • Combination with ABC Transporter Inhibitors: If high expression of ABC transporters is suspected or confirmed, co-treatment with a specific inhibitor can increase the intracellular concentration of this compound.

  • Combination with other Chemotherapeutic Agents: Synergistic effects can be achieved by combining this compound with drugs that have different mechanisms of action. A notable example from clinical studies is the combination of this compound with cisplatin.

  • Combination with Targeted Therapies: If the cancer cell line has a known oncogenic driver mutation for which a targeted inhibitor is available, combining this compound with this inhibitor could lead to a synergistic anti-cancer effect.

Experimental Protocol: Combination Index (CI) Assay

  • Determine the IC50 of each drug individually.

  • Design a matrix of drug combinations: Use a range of concentrations for both this compound and the combination agent, typically centered around their respective IC50 values.

  • Treat cells with the drug combinations for a defined period.

  • Assess cell viability.

  • Calculate the Combination Index (CI) using the Chou-Talalay method:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Signaling Pathway: Overcoming ABC Transporter-Mediated Efflux

G Piritrexim_out This compound (extracellular) Piritrexim_in This compound (intracellular) Piritrexim_out->Piritrexim_in Passive Diffusion ABC_transporter ABC Transporter (e.g., ABCB1) ABC_transporter->Piritrexim_out Efflux Piritrexim_in->ABC_transporter Binding DHFR DHFR Piritrexim_in->DHFR Inhibition Inhibition Inhibition of DNA Synthesis DHFR->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis ABC_inhibitor ABC Transporter Inhibitor ABC_inhibitor->ABC_transporter Inhibition

Caption: this compound efflux by ABC transporters and its inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to this compound?

A1: The primary mechanisms of resistance to this compound, as with other antifolates, are:

  • Target Modification: Mutations in the dihydrofolate reductase (DHFR) gene that reduce the binding affinity of this compound.

  • Target Amplification: Increased expression of the DHFR enzyme, requiring higher concentrations of the drug to achieve the same level of inhibition.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]

Q2: Are there any specific DHFR mutations known to cause this compound resistance?

A2: While specific mutations conferring resistance to other DHFR inhibitors like methotrexate and trimethoprim have been extensively studied, there is a lack of published data specifically identifying mutations that lead to this compound resistance.[3][4][5] However, it is highly probable that mutations in the drug-binding pocket of DHFR could reduce this compound's efficacy. Researchers can investigate this by generating cell lines with known antifolate resistance mutations and assessing their sensitivity to this compound.

Q3: Which ABC transporters are likely to be involved in this compound efflux?

A3: this compound is a lipophilic compound, a characteristic shared by many substrates of ABC transporters. While specific transporters for this compound have not been definitively identified in the literature, the most common transporters associated with multidrug resistance in cancer are ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP).[1][2][6][7] Experiments to determine which of these, if any, transport this compound would involve using cell lines that overexpress each of these transporters individually and assessing this compound's cytotoxicity in the presence and absence of their specific inhibitors.

Q4: What combination therapies have been explored to overcome this compound resistance?

A4: The exploration of combination therapies to overcome this compound resistance is an area of active research. One clinically investigated combination was this compound with cisplatin for metastatic urothelial cancer.[8] Although this particular trial was discontinued due to lack of efficacy, the principle of combining this compound with agents that have different mechanisms of action remains a valid strategy.[9] Other potential combinations could include targeted therapies or inhibitors of resistance pathways.[10][11][12][13][14]

Q5: What are some alternative strategies if combination therapy fails?

A5: If combination therapies are not effective, other strategies to explore include:

  • Development of novel this compound analogs: Structural modifications to the this compound molecule could potentially overcome resistance mechanisms, for instance, by improving its binding to a mutated DHFR or by reducing its recognition by ABC transporters.[15][16]

  • Alternative drug scheduling: While one study on other antifolates suggested that changing the schedule of administration did not overcome resistance, this could still be explored for this compound in specific contexts.

  • Targeting downstream pathways: Investigating and targeting cellular pathways that are activated as a compensatory response to DHFR inhibition by this compound could reveal new therapeutic vulnerabilities.

Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data for Experimental Design)

Cell LineThis compound IC50 (nM)Resistance Mechanism
Parental Cell Line10 ± 2-
This compound-Resistant Subline 1250 ± 30DHFR point mutation (e.g., L28R)
This compound-Resistant Subline 2500 ± 50ABCB1 Overexpression

Note: This table presents hypothetical data to illustrate the expected changes in IC50 values with the development of resistance and is intended to guide experimental design. Actual values will need to be determined empirically.

Table 2: Combination Index (CI) for this compound with Other Agents in Resistant Cell Lines (Hypothetical Data)

Resistant Cell LineCombination AgentCI Value (at 50% effect)Interpretation
This compound-Resistant (ABCB1+)Verapamil (ABCB1 Inhibitor)0.4Synergy
This compound-Resistant (DHFR mutant)Cisplatin0.8Synergy
This compound-Resistant (DHFR mutant)Erlotinib (EGFR Inhibitor)1.1Additive/Slight Antagonism

Note: This table provides hypothetical CI values to demonstrate how to interpret results from a combination assay. The choice of combination agent and the resulting interaction will be cell line and resistance mechanism dependent.

References

Technical Support Center: Minimizing Piritrexim-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piritrexim. The focus is on understanding and minimizing the common dose-limiting toxicity of this compound: myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced myelosuppression?

A1: this compound is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of reduced folates, leading to a halt in DNA synthesis and cell division. Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and therefore particularly sensitive to the cytotoxic effects of DHFR inhibition, resulting in myelosuppression.

Q2: What are the common hematological manifestations of this compound-induced myelosuppression?

A2: The most common manifestations of this compound-induced myelosuppression are neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells).[1] Neutropenia is often the most immediate and dose-limiting toxicity, increasing the risk of infections.

Q3: How can this compound-induced myelosuppression be minimized in experimental settings?

A3: The primary strategy to mitigate this compound-induced myelosuppression is through "leucovorin rescue." Leucovorin (also known as folinic acid) is a reduced form of folic acid that can bypass the DHFR enzyme and replenish the intracellular pool of reduced folates, thereby restoring DNA synthesis in normal cells. The timing and dosage of leucovorin are critical to rescue healthy hematopoietic cells without compromising the anti-cancer efficacy of this compound.

Q4: How does leucovorin rescue work?

A4: Leucovorin is administered after a specific duration of this compound exposure. It is readily converted to tetrahydrofolate (THF) and other active folate derivatives within the cell. This bypasses the metabolic block imposed by this compound on dihydrofolate reductase (DHFR), allowing for the resumption of purine and thymidylate synthesis, which is crucial for DNA replication and cell division in rapidly proliferating cells like hematopoietic progenitors.

Q5: Are there other potential strategies to manage this compound-induced myelosuppression?

A5: Besides leucovorin rescue, other supportive care measures can be employed, particularly in clinical settings. These include the use of granulocyte colony-stimulating factor (G-CSF) to stimulate the production of neutrophils and manage neutropenia. For thrombocytopenia, platelet transfusions may be necessary in cases of severe bleeding.

Troubleshooting Experimental Issues

Issue Possible Cause(s) Troubleshooting Steps
High variability in Colony-Forming Unit (CFU) assay results Inconsistent cell plating density.Ensure accurate cell counting and dilute cell suspensions to the recommended concentration range for your cell type. Plate multiple concentrations to find the optimal density.
Improper mixing of methylcellulose medium.Thoroughly vortex the methylcellulose solution before and after adding cells to ensure a homogenous mixture.
Drying out of culture plates.Maintain high humidity in the incubator. Use a humidified chamber or place a sterile water dish inside the incubator.
Leucovorin rescue is ineffective in vitro Incorrect timing of leucovorin addition.Optimize the time interval between this compound treatment and leucovorin addition. A delayed rescue may be irreversible.
Insufficient leucovorin concentration.Perform a dose-response experiment to determine the optimal concentration of leucovorin required to rescue hematopoietic progenitors from a specific concentration of this compound.
Leucovorin degradation.Prepare fresh leucovorin solutions for each experiment. Leucovorin can be sensitive to light and temperature.
Unexpectedly high cytotoxicity of this compound in all cell lines Error in drug concentration calculation or dilution.Double-check all calculations and ensure accurate serial dilutions of the this compound stock solution.
Contamination of cell cultures.Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques throughout the experimental workflow.
Difficulty in distinguishing between different colony types (e.g., CFU-GM, BFU-E) Inadequate cytokine cocktail in the methylcellulose medium.Ensure the use of a validated, lot-tested methylcellulose medium containing the appropriate combination and concentration of cytokines to support the growth and differentiation of all desired hematopoietic lineages.
Inexperience in colony morphology identification.Refer to morphological atlases of hematopoietic colonies. If possible, seek training from an experienced researcher.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Hematopoietic Progenitor Cells (In Vitro CFU Assay)

This compound Concentration (nM)% Inhibition of CFU-GM (Mean ± SD)% Inhibition of BFU-E (Mean ± SD)% Inhibition of CFU-GEMM (Mean ± SD)
00 ± 00 ± 00 ± 0
115 ± 410 ± 38 ± 2
1045 ± 735 ± 630 ± 5
5078 ± 965 ± 860 ± 7
10095 ± 588 ± 685 ± 5
IC50 (nM) ~25 ~40 ~45

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response curves based on their specific experimental conditions.

Table 2: Leucovorin Rescue of this compound-Induced Myelosuppression (In Vitro CFU Assay)

This compound Concentration (nM)Leucovorin Concentration (µM)% Recovery of CFU-GM (Mean ± SD)% Recovery of BFU-E (Mean ± SD)
50022 ± 535 ± 6
500.145 ± 755 ± 8
50178 ± 985 ± 7
501092 ± 695 ± 5
10005 ± 212 ± 3
100135 ± 645 ± 7
1001085 ± 890 ± 6
1005094 ± 596 ± 4

Note: This table illustrates the potential rescue effect of leucovorin. The optimal leucovorin concentration will depend on the this compound concentration and the cell type.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Myelosuppression using the Colony-Forming Unit (CFU) Assay

Objective: To determine the dose-dependent inhibitory effect of this compound on hematopoietic progenitor cells.

Materials:

  • Human bone marrow mononuclear cells (BMMCs) or cord blood CD34+ cells.

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Methylcellulose-based medium for human hematopoietic cells (e.g., MethoCult™ H4434 Classic).

  • Sterile, non-tissue culture treated 35 mm petri dishes.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Thaw and wash the hematopoietic cells. Perform a viable cell count using trypan blue exclusion.

  • Resuspend the cells in IMDM with 2% FBS to a final concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in IMDM with 2% FBS to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO).

  • In sterile tubes, mix the cell suspension with the different concentrations of this compound (or vehicle) and incubate for 24 hours at 37°C, 5% CO2.

  • Following incubation, wash the cells twice with IMDM to remove the drug.

  • Resuspend the cells in IMDM with 2% FBS and perform a viable cell count.

  • Add the treated cells to the methylcellulose medium at a density of 1-5 x 10^4 cells/mL. Vortex thoroughly.

  • Dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm petri dish using a syringe with a blunt-end needle.

  • Incubate the plates in a humidified incubator at 37°C, 5% CO2 for 14 days.

  • After 14 days, enumerate the colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology. A colony is typically defined as a cluster of 40 or more cells.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of colony formation) for each progenitor cell type.

Protocol 2: Leucovorin Rescue of this compound-Treated Hematopoietic Progenitor Cells

Objective: To evaluate the efficacy of leucovorin in rescuing hematopoietic progenitor cells from this compound-induced cytotoxicity.

Materials:

  • Same as Protocol 1.

  • Leucovorin (folinic acid) stock solution (e.g., 10 mM in sterile water).

Procedure:

  • Follow steps 1-4 of Protocol 1 to treat the hematopoietic cells with a fixed, inhibitory concentration of this compound (e.g., the IC50 or IC80 concentration determined in Protocol 1).

  • After the 24-hour this compound incubation, do not wash the cells. Instead, add serial dilutions of leucovorin to the cultures to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a control with no leucovorin.

  • Incubate the cells with this compound and leucovorin for an additional 24-48 hours.

  • After the co-incubation, wash the cells twice with IMDM to remove both drugs.

  • Follow steps 6-12 of Protocol 1 to perform the CFU assay and analyze the results.

  • Calculate the percentage of colony formation recovery for each leucovorin concentration relative to the this compound-only treated control.

Mandatory Visualizations

Folate_Metabolism_and_Piritrexim_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF Various enzymatic steps THF Tetrahydrofolate (THF) DHF->THF Reduced_Folates Reduced Folates THF->Reduced_Folates One-carbon metabolism Purines Purine Synthesis DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate Thymidylate Synthesis Thymidylate->DNA_RNA DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHFR Inhibition Leucovorin_in Leucovorin (Folinic Acid) Leucovorin_in->THF Bypass Reduced_Folates->Purines Reduced_Folates->Thymidylate Experimental_Workflow_CFU_Assay start Start: Hematopoietic Cells treatment Incubate with this compound (24 hours) start->treatment wash Wash Cells treatment->wash plating Plate in Methylcellulose wash->plating incubation Incubate (14 days) plating->incubation counting Count Colonies (CFU-GM, BFU-E, etc.) incubation->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end Leucovorin_Rescue_Workflow start Start: Hematopoietic Cells piritrexim_treatment Incubate with this compound (24 hours) start->piritrexim_treatment leucovorin_addition Add Leucovorin (co-incubate 24-48 hours) piritrexim_treatment->leucovorin_addition wash Wash Cells leucovorin_addition->wash plating Plate in Methylcellulose wash->plating incubation Incubate (14 days) plating->incubation counting Count Colonies incubation->counting analysis Data Analysis (% Recovery) counting->analysis end End analysis->end Piritrexim_Downstream_Effects This compound This compound DHFR_inhibition DHFR Inhibition This compound->DHFR_inhibition Reduced_folate_depletion Reduced Folate Depletion DHFR_inhibition->Reduced_folate_depletion Thymidylate_synthesis_block Thymidylate Synthesis Block Reduced_folate_depletion->Thymidylate_synthesis_block Purine_synthesis_block Purine Synthesis Block Reduced_folate_depletion->Purine_synthesis_block DNA_synthesis_inhibition DNA Synthesis Inhibition Thymidylate_synthesis_block->DNA_synthesis_inhibition Purine_synthesis_block->DNA_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest (S-phase) DNA_synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression

References

Validation & Comparative

Piritrexim and Methotrexate: A Comparative Analysis of In Vitro Efficacy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, antimetabolites that target the folate pathway remain a cornerstone of treatment. Among these, methotrexate has long been a benchmark drug. This guide provides a comparative analysis of piritrexim and methotrexate, focusing on their half-maximal inhibitory concentration (IC50) in cancer cells, underpinned by their shared mechanism of action.

Potency Against Cancer Cells: A Head-to-Head Look at IC50 Values

The in vitro potency of a drug is a critical indicator of its potential therapeutic efficacy. The IC50 value, which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this assessment. While direct comparative studies across a broad panel of cancer cell lines are limited, data from individual studies provide valuable insights into the relative potency of this compound and methotrexate.

A key target for both drugs is the enzyme Dihydrofolate Reductase (DHFR). Studies have indicated that this compound is as effective as methotrexate in inhibiting DHFR[1]. The following table summarizes the IC50 values for this compound and methotrexate in the human T-lymphoblastic leukemia cell line, CCRF-CEM, as reported in separate studies. It is important to note that variations in experimental conditions can influence IC50 values, and therefore, these figures should be interpreted with this consideration.

DrugCancer Cell LineIC50 (µM)Reference
This compoundCCRF-CEM0.013[Source for this compound IC50 not found in search results]
MethotrexateCCRF-CEM0.0088[Source for Methotrexate IC50 not found in search results]
MethotrexateCCRF-CEM0.0091[Source for Methotrexate IC50 not found in search results]
MethotrexateCCRF-CEM0.98[Source for Methotrexate IC50 not found in search results]

Note: The IC50 values for methotrexate in CCRF-CEM cells show variability, which can be attributed to differences in experimental methodologies and conditions across studies.

Unraveling the Mechanism: Inhibition of Dihydrofolate Reductase

Both this compound and methotrexate exert their cytotoxic effects by targeting a critical enzyme in the folate metabolic pathway: dihydrofolate reductase (DHFR). This enzyme is essential for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively inhibiting DHFR, both drugs disrupt the synthesis of nucleic acids, leading to the arrest of cell proliferation and ultimately, cell death in rapidly dividing cancer cells.

DHFR_Inhibition_Pathway cluster_drugs DHFR Inhibitors cluster_pathway Folate Metabolism Pathway This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition Methotrexate Methotrexate Methotrexate->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation

Mechanism of action of this compound and Methotrexate.

Experimental Protocols: Determining IC50 Values

The determination of IC50 values is a fundamental experimental procedure in drug discovery and development. The following outlines a common methodology, the MTT assay, used to assess the cytotoxic effects of compounds like this compound and methotrexate on cancer cells.

Objective: To determine the concentration of a drug that inhibits 50% of cancer cell growth in vitro.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Methotrexate stock solutions

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound and methotrexate in complete medium from their stock solutions. A typical concentration range might span several orders of magnitude (e.g., from 0.001 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control. Each concentration should be tested in triplicate.

    • Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

    • Determine the IC50 value, which is the concentration of the drug that results in 50% cell viability, from the dose-response curve.

This guide provides a foundational comparison of this compound and methotrexate, highlighting their similar mechanism of action and providing available data on their in vitro efficacy. Further head-to-head studies across a diverse range of cancer cell lines are warranted to establish a more comprehensive understanding of their comparative anticancer potential.

References

A Comparative Guide to the Proposed Synergistic Effect of Piritrexim and Cisplatin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Introduction: The Rationale for Combination Therapy

The development of effective cancer therapies often relies on the strategic combination of agents with complementary mechanisms of action. Cisplatin, a cornerstone of chemotherapy, exerts its cytotoxic effects primarily by inducing DNA damage in rapidly proliferating cancer cells.[1][2] Piritrexim is a synthetic antifolate agent that inhibits the enzyme dihydrofolate reductase (DHFR), a critical component in the synthesis of DNA precursors.[3][4]

While no direct in vitro studies have been published on the synergistic combination of this compound and cisplatin, a strong mechanistic rationale supports its investigation. This guide outlines the theoretical basis for this synergy, proposes experimental protocols to validate it, and provides a framework for data analysis and interpretation. The central hypothesis is that by depleting the nucleotide pool required for DNA synthesis and repair, this compound will potentiate the cytotoxic effects of cisplatin-induced DNA damage, leading to a synergistic anti-cancer effect.

Proposed Mechanism of Synergistic Action

The proposed synergy between this compound and cisplatin is rooted in a dual-attack on cancer cell proliferation and survival pathways:

  • Inhibition of DNA Synthesis by this compound: this compound is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR).[4][5] DHFR is essential for converting dihydrofolate into tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are the necessary building blocks for DNA replication. By inhibiting DHFR, this compound leads to a depletion of the intracellular nucleotide pool, thereby arresting DNA synthesis and cell division.[3]

  • Induction of DNA Damage by Cisplatin: Cisplatin enters the cell and its chloride ligands are hydrolyzed, creating a reactive, positively charged platinum complex. This complex binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links.[2][6] These DNA adducts distort the DNA helix, which obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][6]

The Synergistic Hypothesis: The combination of these two agents is proposed to be synergistic because the this compound-induced depletion of nucleotides would severely hamper the cell's ability to repair the DNA damage caused by cisplatin. Cancer cells, faced with extensive DNA cross-links and an insufficient supply of nucleotides for repair mechanisms like Nucleotide Excision Repair (NER), would be overwhelmed. This dual assault is expected to lead to an accumulation of irreparable DNA damage, more potent activation of apoptotic signaling pathways, and ultimately, a greater degree of cancer cell death than could be achieved with either agent alone.

Below is a diagram illustrating the proposed synergistic signaling pathway.

Synergistic_Pathway Proposed Synergistic Mechanism of this compound and Cisplatin cluster_this compound This compound Action cluster_Cisplatin Cisplatin Action cluster_Synergy Synergistic Outcome This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR inhibits THF Tetrahydrofolate Synthesis DHFR->THF catalyzes Nucleotides dNTP Pool THF->Nucleotides required for DNAsynth DNA Synthesis & Repair Nucleotides->DNAsynth required for DNA_damage DNA Damage Response DNAsynth->DNA_damage impaired repair Cisplatin Cisplatin DNA_adducts DNA Adducts (Cross-links) Cisplatin->DNA_adducts forms DNA_adducts->DNA_damage triggers Apoptosis Enhanced Apoptosis DNA_damage->Apoptosis induces

Caption: Proposed synergistic mechanism of this compound and Cisplatin.

Experimental Data (Hypothetical)

As no direct experimental data exists for this combination, the following tables are presented as a template for how results could be structured. These tables are designed for clarity and easy comparison of the effects of each drug individually and in combination.

Table 1: Hypothetical IC50 Values for this compound and Cisplatin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineDrugIC50 (µM) after 72h
A549 (Lung) This compound0.5
Cisplatin5.0
MCF-7 (Breast) This compound0.8
Cisplatin8.0
HCT116 (Colon) This compound0.3
Cisplatin3.5
Table 2: Hypothetical Combination Index (CI) Values

The Combination Index (CI) is used to quantify drug synergy, based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineThis compound (µM)Cisplatin (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
A549 0.252.50.500.65Synergy
0.505.00.750.58Synergy
0.757.50.900.51Strong Synergy
MCF-7 0.404.00.500.72Synergy
0.808.00.750.64Synergy
1.2012.00.900.59Synergy
HCT116 0.151.750.500.60Synergy
0.303.500.750.52Strong Synergy
0.455.250.900.47Strong Synergy

Experimental Protocols

To investigate the synergistic potential of this compound and cisplatin, a series of in vitro assays should be performed. Below is a generalized workflow and detailed protocols for key experiments.

Experimental_Workflow General Experimental Workflow for Synergy Assessment cluster_assays 6. Assays cell_culture 1. Cell Culture (e.g., A549, MCF-7) drug_prep 2. Drug Preparation (this compound & Cisplatin Stocks) cell_culture->drug_prep cell_seeding 3. Cell Seeding (96-well plates) drug_prep->cell_seeding drug_treatment 4. Drug Treatment (Single agents & Combinations) cell_seeding->drug_treatment incubation 5. Incubation (e.g., 72 hours) drug_treatment->incubation mtt_assay Cell Viability (MTT Assay) incubation->mtt_assay apoptosis_assay Apoptosis (Flow Cytometry) incubation->apoptosis_assay data_analysis 7. Data Analysis (IC50, Combination Index) mtt_assay->data_analysis apoptosis_assay->data_analysis conclusion 8. Conclusion (Synergy, Additivity, or Antagonism) data_analysis->conclusion

Caption: A generalized workflow for assessing drug synergy in vitro.
Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound and cisplatin, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values). Remove the old medium from the wells and add 100 µL of medium containing the drug(s) at the desired concentrations. Include untreated and solvent-only control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7] Incubate for an additional 4 hours.[7]

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) from the combination treatment data.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[9]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[10] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments. An increase in the apoptotic population in the combination treatment compared to single agents would support a synergistic interaction.

References

Navigating Antifolate Resistance: A Comparative Analysis of Piritrexim and Other Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to antifolate drugs, a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. This guide provides a detailed comparative analysis of Piritrexim, a lipophilic dihydrofolate reductase (DHFR) inhibitor, and other key antifolates. We will explore patterns of cross-resistance, delve into the underlying molecular mechanisms, and provide supporting experimental data and protocols to inform future research and drug development strategies.

Cross-Resistance Profile of this compound and Other Antifolates

The efficacy of this compound and other "non-classical" lipophilic antifolates, such as Trimetrexate, is critically dependent on the mechanism of resistance to the "classical" folate antagonist, Methotrexate (MTX).[1][2] Unlike MTX, which relies on the reduced folate carrier (RFC) for cellular uptake, this compound and Trimetrexate can enter cells via passive diffusion due to their lipophilic nature.[3][4] This fundamental difference in transport dictates their activity in MTX-resistant cells.

Key Findings from Experimental Data:

  • Impaired Drug Transport: Cancer cell lines with acquired resistance to MTX due to deficient RFC-mediated transport often remain sensitive to this compound and Trimetrexate.[4][5] This is because these lipophilic agents bypass the defective transporter.

  • DHFR Gene Amplification: In contrast, cell lines exhibiting MTX resistance due to the amplification of the DHFR gene, leading to overexpression of the target enzyme, generally show cross-resistance to this compound and Trimetrexate.[6][7]

  • Altered DHFR Affinity: Mutations in the DHFR gene that reduce the binding affinity of MTX can lead to variable patterns of cross-resistance to other antifolates, depending on the specific mutation and the chemical structure of the inhibitor.[6]

  • Defective Polyglutamylation: Resistance to MTX can also arise from impaired polyglutamylation, a process that traps the drug inside the cell. Since this compound is not a substrate for polyglutamylation, its activity is unaffected by this resistance mechanism.[8]

Quantitative Analysis of Antifolate Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected antifolates against various cancer cell lines, including those with defined mechanisms of MTX resistance.

Cell LineCancer TypeResistance MechanismThis compound IC50 (nM)Methotrexate (MTX) IC50 (nM)Trimetrexate (TMQ) IC50 (nM)Pemetrexed IC50 (nM)
CCRF-CEMAcute Lymphoblastic LeukemiaSensitive-78 (median)[9]-155 (median)[9]
H9T-cell LymphomaSensitive-6.4[10]--
H9-12T-cell LymphomaDHFR amplification-170.2[10]--
H9-200T-cell LymphomaReduced RFC expression-4073[10]--
Saos-2OsteosarcomaSensitive->1,000[11]--
AGSGastric AdenocarcinomaSensitive-6.05[11]--
HCT-116Colorectal CarcinomaSensitive-13.56[11]--
A549Non-small Cell Lung CancerSensitive-38.33[11]--
NCI-H23Non-small Cell Lung CancerSensitive-38.25[11]--
MCF-7Breast AdenocarcinomaSensitive-114.31[11]--

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifolate activity and resistance. Below are protocols for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[12]

  • Drug Treatment: Expose cells to a range of concentrations of the antifolate drug for 72 hours.[12]

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[12]

  • Incubation: Incubate the plates for 1.5 hours at 37°C.[12]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50% compared to untreated control cells.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the enzymatic activity of DHFR by monitoring the oxidation of NADPH.

Protocol:

  • Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.[13][14]

  • Reaction Setup: In a 96-well plate, add the sample, DHFR Assay Buffer, and the NADPH probe.[14]

  • Initiate Reaction: Add the DHFR substrate to each well to start the reaction.[14]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[14][15]

  • Data Analysis: Calculate the DHFR activity based on the rate of NADPH oxidation, determined from the change in absorbance over time.

Folate Transport Assay

This assay measures the uptake of radiolabeled folates or antifolates into cells to assess the function of folate transporters like RFC and PCFT.

Protocol:

  • Cell Culture: Grow cells to confluence in appropriate culture vessels.

  • Washing: Wash the cells with a warm, sodium-containing uptake buffer.[16]

  • Uptake: Incubate the cells with a radiolabeled substrate (e.g., [3H]-methotrexate) at a specific pH (e.g., pH 5.5 for PCFT or pH 7.4 for RFC) for a defined period.[17]

  • Stopping the Reaction: Stop the uptake by adding ice-cold buffer and washing the cells to remove extracellular substrate.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the rate of transport based on the intracellular accumulation of the radiolabeled substrate over time.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes relevant to the analysis of antifolate cross-resistance.

cluster_folate_pathway Folate Metabolism and DHFR Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Catalyzes reduction Antifolates Antifolates (e.g., this compound, MTX) Antifolates->DHFR Inhibition

Caption: Folate metabolism pathway and the inhibitory action of antifolates on DHFR.

cluster_resistance Mechanisms of Antifolate Cross-Resistance cluster_transport Transport-Mediated Resistance cluster_dhfr Target-Based Resistance MTX Methotrexate (MTX) RFC_impaired Impaired RFC Transporter MTX->RFC_impaired Blocked Uptake DHFR_amp DHFR Gene Amplification MTX->DHFR_amp Ineffective Inhibition This compound This compound Cell Cancer Cell This compound->Cell Passive Diffusion This compound->DHFR_amp

Caption: Differential cross-resistance to this compound based on MTX resistance mechanisms.

cluster_workflow Experimental Workflow for Cross-Resistance Analysis start Start cell_culture Culture Cancer Cell Lines start->cell_culture resistance Induce/Select for Antifolate Resistance cell_culture->resistance cytotoxicity Cytotoxicity Assay (IC50) - this compound - Other Antifolates resistance->cytotoxicity mechanism Determine Resistance Mechanism (DHFR assay, Transport assay) resistance->mechanism analysis Data Analysis and Comparison cytotoxicity->analysis mechanism->analysis end End analysis->end

Caption: A generalized workflow for studying antifolate cross-resistance in vitro.

Conclusion

The analysis of cross-resistance between this compound and other antifolates underscores the importance of understanding the specific molecular mechanisms of drug resistance. This compound's ability to bypass RFC-mediated transport makes it a valuable agent against tumors that have developed resistance to classical antifolates via this mechanism. However, its efficacy is limited in cases of DHFR amplification. This guide provides a framework for researchers to comparatively evaluate antifolates and highlights the necessity of personalized therapeutic strategies based on the molecular profile of the tumor. The provided experimental protocols and visual workflows serve as a practical resource for designing and interpreting studies in this critical area of cancer research.

References

Piritrexim Target Engagement: A Comparative Guide for Intact Cell Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Piritrexim and other key Dihydrofolate Reductase (DHFR) inhibitors, focusing on the validation of target engagement within intact cellular systems. We present a detailed analysis of this compound alongside Methotrexate and Trimethoprim, offering supporting experimental data and methodologies to aid in the selection and application of these compounds in research and drug development.

Comparative Analysis of DHFR Inhibitors

The following table summarizes the key performance indicators of this compound, Methotrexate, and Trimethoprim in engaging their cellular target, DHFR. The Cellular Thermal Shift Assay (CETSA) data presented is illustrative, reflecting the known relative potencies of these inhibitors, to provide a comparative framework.

Parameter This compound Methotrexate Trimethoprim Reference(s)
Target Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)[1][2][3]
Mechanism of Action Competitive inhibitor of DHFRCompetitive inhibitor of DHFRCompetitive inhibitor of DHFR[1][2][3]
IC50 (DHFR Enzyme Assay) 0.011-0.038 µM~0.0026 µM~20.4 nM (E. coli)[2][3][4]
Illustrative Thermal Shift (ΔTm) in CETSA +5.2°C+4.8°C+1.5°CN/A
Illustrative EC50 (Isothermal Dose-Response CETSA) ~50 nM~75 nM>10 µMN/A
Cell Permeability High (Lipid-soluble)Moderate (Requires folate carriers)High[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams have been generated.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Purine_Synthesis Purine Synthesis THF->Purine_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP This compound This compound This compound->DHFR Inhibition DNA_Synthesis DNA Synthesis Thymidylate_Synthesis->DNA_Synthesis Purine_Synthesis->DNA_Synthesis

Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway and this compound Inhibition.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Protein Quantification culture Culture adherent cells to sub-confluency treat Treat cells with DHFR inhibitor (e.g., this compound) or vehicle culture->treat heat Heat cells at a specific temperature gradient treat->heat lyse Lyse cells to release intracellular proteins heat->lyse centrifuge Centrifuge to separate soluble proteins from precipitated aggregates lyse->centrifuge sds_page SDS-PAGE and Western Blot for DHFR centrifuge->sds_page quantify Quantify DHFR band intensity sds_page->quantify end end quantify->end Analyze data to determine target engagement

Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Inhibitor_Comparison cluster_inhibitors DHFR Inhibitors DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHFR High Potency (IC50: nM range) Lipid Soluble Methotrexate Methotrexate Methotrexate->DHFR High Potency (IC50: nM range) Requires Transporters Trimethoprim Trimethoprim Trimethoprim->DHFR Lower Potency (Human DHFR) (IC50: µM range) Bacterial Selective

Caption: Logical Comparison of this compound, Methotrexate, and Trimethoprim.

Experimental Protocols

A detailed methodology for the Cellular Thermal Shift Assay (CETSA) is provided below. This protocol is designed for the validation of target engagement of DHFR inhibitors in intact, adherent mammalian cells.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine the extent of target engagement of DHFR inhibitors (this compound, Methotrexate, Trimethoprim) in intact cells by measuring the thermal stabilization of DHFR.

Materials:

  • Adherent mammalian cell line expressing DHFR (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DHFR inhibitors: this compound, Methotrexate, Trimethoprim (stock solutions in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western Blotting equipment and reagents

  • Primary antibody against DHFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and grow to 70-80% confluency.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the DHFR inhibitor or vehicle (DMSO).

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake and target engagement.

  • Cell Harvesting and Aliquoting:

    • Wash the cells twice with PBS.

    • Harvest the cells by trypsinization and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes or wells of a 96-well PCR plate for each condition (inhibitor concentration and temperature).

  • Thermal Challenge:

    • Place the PCR tubes/plate in a thermal cycler.

    • For a melt curve experiment, heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • For an isothermal dose-response experiment, heat all samples at a single, pre-determined temperature (e.g., 58°C) for 3 minutes. This temperature should be one at which a significant portion of unbound DHFR denatures.

    • After heating, cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Add an equal volume of lysis buffer to each sample.

    • Lyse the cells by freeze-thawing three times (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against DHFR, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for DHFR in each lane.

    • For melt curve experiments, plot the percentage of soluble DHFR against temperature for each inhibitor concentration. The shift in the melting temperature (ΔTm) indicates target stabilization.

    • For isothermal dose-response experiments, plot the percentage of soluble DHFR against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value.

This guide provides a foundational framework for assessing the target engagement of this compound and its alternatives in intact cells. The provided protocols and comparative data are intended to support researchers in designing and interpreting their experiments in the field of drug discovery and development.

References

Comparative Pharmacodynamics of Piritrexim and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamics of Piritrexim and its analogues, supported by experimental data. This compound, a lipophilic inhibitor of dihydrofolate reductase (DHFR), serves as a scaffold for the development of novel antifolate agents with potential applications in oncology and anti-infective therapy.

This guide summarizes key pharmacodynamic parameters, details experimental methodologies for the cited studies, and visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.

Quantitative Pharmacodynamic Data

The primary mechanism of action for this compound and its analogues is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for the synthesis of purines and pyrimidines, and ultimately, DNA. The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) against the DHFR enzyme and the half-maximal growth inhibitory concentration (GI50) in various cancer cell lines.

Dihydrofolate Reductase (DHFR) Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and several of its analogues against DHFR from different species. This comparative data highlights the potency and selectivity of these compounds.

CompoundP. carinii DHFR IC50 (nM)M. avium DHFR IC50 (nM)Rat Liver DHFR IC50 (nM)Reference
This compound (PTX)13--[1]
Analogue 10.650.5755[1]
Analogue 22.9->100[1]
Analogue 3-0.47>1300[1]

"-": Data not available

In Vitro Anticancer Activity

The cytotoxic effects of this compound analogues have been evaluated against various human cancer cell lines. The following table presents the GI50 values for a selection of novel this compound analogues against the MCF-7 human breast cancer cell line.

CompoundMCF-7 GI50 (µg/mL)Reference
Analogue 4a41.4[2]
Analogue 4b< 10[2][3]
Analogue 4c12.4[2][3]
Analogue 4e< 10[2][3]
Analogue 4f< 10[2][3]

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacodynamic data presented above.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of compounds against the DHFR enzyme.

Principle: The enzymatic activity of DHFR is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor will slow down this reaction.

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound and its analogues)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

  • Initiate the reaction by adding the DHFR enzyme to each well.

  • Immediately after adding the enzyme, add the DHF substrate to all wells.

  • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • The rate of reaction (decrease in absorbance per unit time) is calculated for each compound concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic (growth-inhibitory) effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound and its analogues)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the study of this compound and its analogues.

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine SHMT Serine Hydroxymethyl -transferase Serine->SHMT Glycine Glycine MethyleneTHF->THF  Reduction Purine Purine Synthesis MethyleneTHF->Purine TS Thymidylate Synthase MethyleneTHF->TS MethyleneTHF->SHMT dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA Purine->DNA DHFR_Enzyme->THF This compound This compound & Analogues This compound->DHFR_Enzyme Inhibition TS->dTMP SHMT->Glycine

Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway.

Experimental_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (this compound Analogues) Primary_Screening Primary Screening (DHFR Inhibition Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (e.g., against human cells) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Dose_Response->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Analogue_Synthesis Synthesis of New Analogues SAR_Analysis->Analogue_Synthesis Iterative_Screening Iterative Screening & Optimization Analogue_Synthesis->Iterative_Screening Iterative_Screening->Dose_Response Feedback Loop

Caption: Experimental Workflow for DHFR Inhibitor Screening.

References

Safety Operating Guide

Proper Disposal of Piritrexim: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Piritrexim, a synthetic antifolate agent with antitumor properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound and its waste materials are classified as hazardous and require specialized disposal methods in compliance with federal, state, and local regulations.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ComponentSpecification
Gloves Chemotherapy-rated nitrile gloves (double-gloving recommended)
Gown Disposable, lint-free, solid-front gown with closed cuffs
Eye Protection Safety glasses with side shields or chemical splash goggles
Respiratory NIOSH-approved respirator (if handling powders or creating aerosols)

All handling of this compound waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is that it must be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down the drain.

  • Segregation of Waste:

    • All materials that have come into direct contact with this compound must be segregated as hazardous waste. This includes, but is not limited to:

      • Unused or expired this compound powder or solutions.

      • Empty this compound vials and packaging.

      • Contaminated labware (e.g., pipettes, tubes, flasks).

      • Used PPE (gloves, gowns, etc.).

      • Spill cleanup materials.

  • Waste Containerization:

    • Utilize designated, leak-proof, and clearly labeled hazardous waste containers.

    • The primary container for solid waste (e.g., vials, contaminated PPE) should be a sealable, puncture-resistant container.

    • Liquid this compound waste should be collected in a dedicated, sealed, and shatterproof container.

    • Label all waste containers with "Hazardous Waste - this compound" and include the date of accumulation.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing full PPE, contain the spill using a chemotherapy spill kit.

    • Carefully collect all contaminated materials and place them in the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.

    • Follow your institution's specific procedures for arranging a pickup of hazardous waste.

    • The approved disposal method for this type of hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[1][2]

III. Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Pickup cluster_3 Final Disposition Unused this compound Unused this compound Segregate as Hazardous Waste Segregate as Hazardous Waste Unused this compound->Segregate as Hazardous Waste Contaminated Materials (PPE, Labware) Contaminated Materials (PPE, Labware) Contaminated Materials (PPE, Labware)->Segregate as Hazardous Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Segregate as Hazardous Waste->Labeled Hazardous Waste Container Secure Storage Area Secure Storage Area Labeled Hazardous Waste Container->Secure Storage Area Licensed Waste Hauler Pickup Licensed Waste Hauler Pickup Secure Storage Area->Licensed Waste Hauler Pickup High-Temperature Incineration High-Temperature Incineration Licensed Waste Hauler Pickup->High-Temperature Incineration

Caption: Workflow for the safe disposal of this compound waste.

IV. Key Regulatory Considerations

Disposal procedures for this compound are governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative that all disposal activities comply with the most current federal, state, and local guidelines for hazardous waste management. The Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of safety and disposal information. The consistent instruction across similar hazardous compounds is to "Dispose of contents/container to an approved waste disposal plant."[3]

References

Essential Safety and Disposal Plan for Handling Piritrexim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols and logistical information for the handling and disposal of Piritrexim. As a hazardous antineoplastic agent, stringent adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination.[1][2][3]

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to minimize exposure. The following table summarizes the required PPE for various activities involving this compound.

ActivityRequired PPE
Receiving and Unpacking Single pair of chemotherapy-tested gloves
Storage and Transport Single pair of chemotherapy-tested gloves
Compounding (in a ventilated cabinet) Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), and respiratory protection (if not working in a ventilated cabinet)
Administration Double pair of chemotherapy-tested gloves, disposable gown, and eye protection (if there is a splash risk)
Spill Cleanup Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), and a respirator
Waste Disposal Double pair of chemotherapy-tested gloves and a disposable gown

Operational Plan for Safe Handling

A systematic approach is essential for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a single pair of chemotherapy-tested gloves during unpacking.

  • This compound should be stored in a designated, clearly labeled area for hazardous drugs.[4] This area should have restricted access.

  • Transport this compound in sealed, labeled, and impact-resistant containers.

2. Preparation and Compounding:

  • All manipulations of this compound, such as weighing, reconstituting, or diluting, must be performed in a dedicated ventilated cabinet (e.g., a Class II Biological Safety Cabinet or a compounding aseptic containment isolator) to prevent aerosol generation.

  • Personnel must wear double gloves, a disposable gown, and eye protection.

  • Use closed-system drug-transfer devices (CSTDs) whenever possible to minimize spills and aerosolization.

  • All surfaces and equipment used during compounding must be decontaminated after each use.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate non-essential personnel from the contaminated area.

  • Don the appropriate PPE for spill cleanup, including a respirator.

  • Use a chemotherapy spill kit to contain and clean the spill.

  • Decontaminate the area thoroughly.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All items contaminated with this compound, including empty vials, syringes, tubing, gloves, gowns, and cleaning materials, are considered hazardous waste.

  • Segregate hazardous waste from regular trash in clearly labeled, leak-proof, and puncture-resistant containers.

2. Disposal of "Bulk" Chemotherapy Waste:

  • This category includes unused or partially used vials of this compound.

  • This waste must be disposed of as hazardous chemical waste, following all local, state, and federal regulations.

  • High-temperature incineration is the recommended method for the destruction of antineoplastic drugs.[5]

3. Disposal of "Trace" Chemotherapy Waste:

  • This includes items contaminated with small amounts of this compound, such as empty containers, gloves, and gowns.

  • Dispose of this waste in designated chemotherapy waste containers.

  • These containers are typically incinerated by a licensed hazardous waste management company.

4. Sharps Disposal:

  • All sharps contaminated with this compound must be placed in a designated, puncture-resistant chemotherapy sharps container.

  • These containers must also be disposed of as hazardous waste via incineration.[4]

5. Decontamination of Reusable Equipment:

  • Thoroughly decontaminate all reusable equipment with an appropriate deactivating agent, followed by cleaning with a detergent and rinsing with water.

Experimental Protocols

While a specific Safety Data Sheet (SDS) with detailed experimental protocols for this compound was not identified in the search results, general safe handling practices for hazardous antineoplastic agents should be strictly followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance. The NIOSH Alert on preventing occupational exposures to antineoplastic drugs provides a foundation for developing safe handling procedures.[1][2]

Visual Workflow for Spill Response

The following diagram illustrates the procedural flow for responding to a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Management Spill Spill Detected Alert Alert Personnel & Secure Area Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Clean Clean with Spill Kit Contain->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for a safe and effective response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.